Nannochelin B
Description
Properties
CAS No. |
133705-27-8 |
|---|---|
Molecular Formula |
C37H46N4O13 |
Molecular Weight |
754.8 g/mol |
IUPAC Name |
2-[2-[[1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-[[(2S)-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-1-methoxy-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H46N4O13/c1-54-35(48)29(17-9-11-23-41(53)33(45)21-19-27-14-6-3-7-15-27)39-31(43)25-37(51,36(49)50)24-30(42)38-28(34(46)47)16-8-10-22-40(52)32(44)20-18-26-12-4-2-5-13-26/h2-7,12-15,18-21,28-29,51-53H,8-11,16-17,22-25H2,1H3,(H,38,42)(H,39,43)(H,46,47)(H,49,50)/b20-18+,21-19+/t28?,29-,37?/m0/s1 |
InChI Key |
MSIKUOJWOBZEKW-VEIBTSJQSA-N |
SMILES |
COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |
Isomeric SMILES |
COC(=O)[C@H](CCCCN(C(=O)/C=C/C1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)/C=C/C2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |
Canonical SMILES |
COC(=O)C(CCCCN(C(=O)C=CC1=CC=CC=C1)O)NC(=O)CC(CC(=O)NC(CCCCN(C(=O)C=CC2=CC=CC=C2)O)C(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nannochelin B; |
Origin of Product |
United States |
Foundational & Exploratory
Nannochelin B: Structural Anatomy and Chemical Biology Guide
The following technical guide details the structural and functional characteristics of Nannochelin B , a specialized citrate-hydroxamate siderophore.
Executive Summary
This compound (Formula: C
Unlike its congener Nannochelin A (the dimethyl ester), this compound is the monomethyl ester variant. This structural nuance alters its polarity and solubility profile, influencing its transport kinetics across bacterial membranes. Its hybrid structure—combining a hydrophilic citrate core with lipophilic cinnamoyl caps—makes it a prime candidate for "Trojan horse" antibiotic strategies, leveraging the iron transport machinery to smuggle drug payloads into resistant pathogens.
Structural Elucidation & Chemistry
Molecular Architecture
The this compound molecule is constructed from three distinct biosynthetic modules:
-
The Core: A central citric acid backbone.
-
The Linkers: Two
-hydroxy-L-lysine residues linked to the distal carboxyls of the citrate via amide bonds.[1][2] -
The Caps: Two cinnamoyl groups (trans-3-phenyl-2-propenoyl) attached to the
-hydroxy groups, forming the bidentate hydroxamate ligands.[1][2]
Key Structural Differentiators (A vs. B)
The Nannochelin series (A, B, C) differs primarily in the degree of esterification at the lysine C-termini.[1][2]
| Compound | Formula | Esterification Status | Molecular Weight | Polarity |
| Nannochelin A | C | Dimethyl ester (Bis-methyl) | ~768.8 Da | Lowest |
| This compound | C | Monomethyl ester | ~754.8 Da | Intermediate |
| Nannochelin C | C | Free acid (Bis-acid) | ~740.7 Da | Highest |
Iron Coordination Geometry
This compound functions as a hexadentate ligand, saturating the octahedral coordination sphere of Fe(III):
-
Ligand 1 & 2: The two distal hydroxamate groups (formed by the
-hydroxy-cinnamoyl moiety).[1][2] -
Ligand 3: The central
-hydroxy-carboxylate pocket of the citrate core.[1][2] This "mixed" coordination (citrate + hydroxamate) confers exceptional stability to the ferric complex (log > 20), allowing N. exedens to scavenge iron from insoluble oxides or competing host proteins (e.g., transferrin).[2]
Visualization of Structural Connectivity
The following diagram illustrates the modular assembly of this compound, highlighting the specific functional groups responsible for iron binding and the monomethyl ester modification.
Figure 1: Structural connectivity of this compound, showing the asymmetric esterification (one methyl ester, one free acid) and the hexadentate iron coordination.[1][2]
Isolation and Characterization Protocol
To ensure reproducibility and purity for biological testing, the following self-validating workflow is recommended.
Production & Extraction[1][2]
-
Cultivation: Inoculate Nannocystis exedens (strain Na e485) in iron-deficient medium (e.g., modified MD1 medium with 2,2'-bipyridyl to induce siderophore production). Incubate at 30°C for 4-5 days.
-
Supernatant Recovery: Centrifuge culture broth (5000 x g, 20 min) to remove biomass.
-
Adsorption Chromatography: Pass the supernatant through an Amberlite XAD-16 resin column.[1][2]
-
Elution: Wash with H
O, then elute with 100% Methanol. Evaporate methanol to dryness.
Purification (RP-HPLC)
-
Column: C18 Reverse Phase (e.g., Nucleosil C18, 5 µm).
-
Mobile Phase: Gradient of Methanol in 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1][2]
-
Gradient: 40% MeOH
80% MeOH over 20 mins.
-
-
Detection: UV at 280 nm (specific absorption of the cinnamoyl chromophore).[1][2]
-
Validation: Collect fractions reacting positive in the CAS Assay (Chrome Azurol S turns from blue to orange upon iron removal).
Structural Validation (NMR & MS)
Confirm identity using the following diagnostic signals:
Biological Implications & Drug Delivery[2]
The "Trojan Horse" Mechanism
The cinnamoyl moiety is not merely structural; it enhances membrane permeability. Bacteria recognize the iron-loaded this compound via specific outer membrane receptors (TonB-dependent transporters).[1][2]
-
Strategy: Conjugate antibiotics (e.g., beta-lactams) to the free carboxylic acid of this compound.[1][2]
-
Advantage: The active transport system pumps the conjugate into the periplasm, bypassing porin-mediated resistance.[2]
Pathway Diagram: Siderophore-Mediated Uptake
Figure 2: Biological uptake pathway of this compound, illustrating the active transport mechanism targeted for drug delivery.[1][2]
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[2][5][6] Production, isolation, physico-chemical and biological properties.[2][5][6][7][8][9] The Journal of Antibiotics, 45(2), 147–150.[5][6]
-
PubChem. (n.d.).[2] Nannochelin A (Compound Summary).[1][2][6] National Library of Medicine.
-
MedKoo Biosciences. (n.d.).[2] this compound Product Data.
-
Johnston, L. P., et al. (2023). Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp.[2] Metallomics. (Contextual comparison of citrate-hydroxamate structures).
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Nannochelin B: Structural Architecture and Iron Chelation Dynamics in Nannocystis exedens
Executive Summary
Nannochelin B represents a sophisticated class of citrate-hydroxamate siderophores secreted by the myxobacterium Nannocystis exedens.[1][2][3][4] Distinct from its congener Nannochelin A by a single methylation site, this compound functions as a high-affinity iron scavenger (hexadentate ligand) capable of solubilizing Fe(III) in competitive soil microbiomes.[2][3][4] This guide dissects the molecular mechanics of this compound, detailing its hybrid biosynthetic origin, thermodynamic stability, and the receptor-mediated transport pathway that fuels myxobacterial growth.[4]
Chemical Architecture & Chelation Thermodynamics[2]
Structural Identity
Nannochelins are amphiphilic siderophores characterized by a citrate core functionalized with two lysine-derived arms.[2][3][4] The terminal amines of these lysines are acylated with cinnamoyl groups and hydroxylated to form hydroxamate binding units.
| Feature | Nannochelin A | This compound |
| Molecular Formula | C₃₈H₄₈N₄O₁₃ | C₃₇H₄₆N₄O₁₃ |
| Molecular Weight | 768.8 Da | 754.8 Da |
| C-Terminus State | Dimethyl ester | Monomethyl ester |
| Ligand Type | Hexadentate | Hexadentate |
| Key Pharmacophore | Cinnamoyl-hydroxamate | Cinnamoyl-hydroxamate |
Structural Logic:
-
The Anchor (Citrate): Provides a central
-hydroxy-carboxylate motif for Fe(III) coordination.[2][3][4] -
The Arms (Lysine): Spacers that provide flexibility, allowing the molecule to wrap around the metal ion.
-
The Claws (Hydroxamate): Two N-hydroxy-cinnamoyl groups provide four oxygen donors.[2][3][4]
-
The Variation: this compound possesses a free carboxylic acid (or mono-ester) on the citrate backbone, rendering it slightly more polar than the dimethyl ester Nannochelin A.
Coordination Chemistry
This compound binds Fe(III) in a 1:1 stoichiometric complex . The coordination sphere is octahedral, satisfied by six oxygen atoms:[4]
-
2 Oxygens from the central citrate (
-hydroxy and -carboxyl).[2][3][4] -
4 Oxygens from the two hydroxamate groups (N-O and C=O).
This hexadentate topology results in an extremely high stability constant (
Figure 1: Hexadentate coordination logic of this compound binding Ferric Iron.
Mechanistic Pathway: The Core Directive
The lifecycle of this compound follows a "Search, Seize, and Surrender" logic common to high-affinity siderophores but adapted for the myxobacterial context.[4]
Biosynthesis (Hybrid NIS/NRPS Logic)
Although the exact gene cluster is often strain-specific, the structure implies a convergence of two pathways:[2][3][4]
-
NIS (NRPS-Independent Siderophore) Synthetase: Condenses citric acid with two molecules of lysine (similar to iucA/iucC in aerobactin biosynthesis).[2][3]
-
Acylation/Modification: The lysine
-amines are hydroxylated (monooxygenase) and then acylated with cinnamoyl-CoA (acyltransferase).[2][3][4] -
Methylation: SAM-dependent methyltransferases convert the free carboxyls to esters.[2][3][4] this compound results from incomplete methylation or specific hydrolysis of Nannochelin A.
Iron Uptake & Release
The cinnamoyl moiety is not just structural; its hydrophobicity likely aids in membrane interaction or specific receptor recognition (TonB-dependent).[2][3][4]
-
Recognition: The Fe-Nannochelin B complex is recognized by a specific Outer Membrane Receptor (OMR), likely a FecA homolog.
-
Translocation: Energy from the proton motive force is transduced via the TonB-ExbB-ExbD complex, opening the OMR plug.[2][3][4]
-
Periplasmic Transit: Bound by a periplasmic binding protein (PBP) and shuttled to an ABC transporter.
-
Cytosolic Release (Reduction):
-
Unlike catechol siderophores (hydrolysis), hydroxamates typically release iron via reduction .
-
A ferric siderophore reductase reduces Fe(III) to Fe(II).[2][3]
-
Fe(II) has low affinity for the hydroxamate ligands and dissociates, entering the labile iron pool.
-
Note: The ester bonds in this compound are susceptible to intracellular esterases, which could generate the free acid form (Nannochelin C-like) as part of a degradation or recycling mechanism.[3][4]
-
Figure 2: Vectorial transport and reductive release pathway of this compound.[2][3][4]
Experimental Validation Protocols
To validate the presence and function of this compound, the following self-validating protocols are recommended.
CAS Shuttle Assay (Universal Detection)
Principle: Competition between the siderophore and the Chrome Azurol S (CAS)-Fe(III) complex.[2][3][4]
-
Preparation: Mix CAS solution (blue) with N. exedens culture supernatant.
-
Observation: A color change from Blue to Orange indicates iron removal from CAS, confirming siderophore activity.
-
Validation: Use uninoculated media as a negative control (stays blue) and Desferrioxamine B as a positive control.
Mass Spectrometry Profiling (Structural Confirmation)
Principle: Distinguish this compound from A based on the mass shift caused by the methyl ester difference.
-
Method: LC-HRMS (Liquid Chromatography - High Resolution Mass Spectrometry).[2][3][4]
-
Expected Peaks:
-
Fragmentation (MS/MS): Look for the loss of the cinnamoyl group and the characteristic lysine-citrate fragments.[2][3]
Growth Promotion Assay (Bioactivity)
Principle: Confirm the biological utility of the isolated compound.
-
Setup:
-
Result: Restoration of growth in the presence of this compound confirms its role as a functional siderophore.
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992).[1][4][5] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[1][4][6] Production, isolation, physico-chemical and biological properties.[1][4][5][7] The Journal of Antibiotics, 45(2), 147–150.[1][5] Link
-
PubChem. (2025).[8] Nannochelin A (CID 11814693) and this compound (Structure Inference).[2][3] National Library of Medicine. Link
-
MedKoo Biosciences. (2025). This compound Product Data. MedKoo. Link
-
Johnstone, T. C., & Nolan, E. M. (2015). Beyond Iron: Non-Classical Biological Functions of Bacterial Siderophores. Dalton Transactions, 44(14), 6320–6339. (Context on citrate-hydroxamate mechanisms). Link
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- 3. Metachelin B | C47H78N6O22 | CID 139587636 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties PMID: 1556005 | MCE [medchemexpress.cn]
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- 7. Frontiers | Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism [frontiersin.org]
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Biological Role of Nannochelin B in Bacterial Iron Acquisition
A Technical Guide to the
Authored For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Iron is a critical limiting nutrient for nearly all bacteria, essential for a myriad of cellular processes but existing in a biologically inaccessible, oxidized state in aerobic environments. To overcome this, many bacteria have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity ferric iron chelators. This guide provides an in-depth technical examination of Nannochelin B, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. We will dissect its biosynthetic pathway, the molecular mechanics of iron chelation and transport, and the intricate genetic regulatory networks that govern its production. Furthermore, this document details validated experimental protocols for the detection, purification, and functional analysis of this compound, providing a robust framework for future research. Finally, we explore the translational potential of this system, particularly in the development of novel antimicrobial agents that hijack this essential nutrient pathway.
The Imperative for Iron: Siderophores as Master Scavengers
Iron's capacity to cycle between ferrous (Fe²⁺) and ferric (Fe³⁺) states makes it an indispensable cofactor for enzymes involved in fundamental metabolic pathways, including cellular respiration and DNA synthesis. However, in the presence of oxygen and at physiological pH, iron predominantly exists as insoluble ferric oxy-hydroxide polymers, rendering it largely unavailable for microbial life. Siderophore-mediated iron acquisition is a primary strategy employed by bacteria to solubilize and internalize this essential metal.[1][2] Bacteria synthesize and secrete these chelators, which possess an exceptionally high affinity for Fe³⁺. The resulting ferri-siderophore complex is then recognized by specific receptors on the bacterial outer membrane and actively transported into the cell.[1][3]
Nannochelins, produced by Nannocystis exedens, are a group of such siderophores.[4] This guide will focus specifically on this compound, elucidating its critical role in the survival and metabolic function of its producing organism.
This compound: A Molecular Profile
Nannochelins A, B, and C were first isolated from the culture broth of Nannocystis exedens Na e485.[4] They are classified as citrate-hydroxamate siderophores, indicating that their iron-coordinating moieties are derived from these two functional groups. This structure confers a high affinity and specificity for ferric iron, a hallmark of efficient siderophores.
While the precise biosynthetic gene cluster for Nannochelins in N. exedens is not as extensively characterized in readily available literature as those for other siderophores like myxochelins, the synthesis is presumed to follow the canonical non-ribosomal peptide synthetase (NRPS) or NRPS-independent synthetase (NIS) pathways typical for such secondary metabolites.[5] These enzymatic assembly lines build the molecule in a stepwise fashion from precursor molecules.
The this compound-Mediated Iron Acquisition Workflow
The process of acquiring iron using this compound is a highly coordinated, multi-step process involving synthesis, secretion, chelation, and a sophisticated, energy-dependent transport system.
3.1. Biosynthesis and Secretion
Under iron-deficient conditions, the expression of the this compound biosynthetic genes is upregulated. The assembled apo-Nannochelin B (iron-free form) is then secreted into the extracellular environment.
3.2. Iron Chelation and Complex Formation
Once secreted, apo-Nannochelin B scavenges for ferric iron in the environment. Its hydroxamate and citrate moieties form a stable, hexadentate octahedral complex with a single Fe³⁺ ion, effectively solubilizing it.
3.3. Recognition and Transport: The TonB-Dependent System
The ferri-Nannochelin B complex is too large to pass through the porin channels of the Gram-negative outer membrane. Instead, it is actively transported by a dedicated system.
-
Outer Membrane Receptor Binding : The ferri-Nannochelin B complex is recognized with high specificity by a TonB-dependent transporter (TBDT) located in the outer membrane.[6]
-
Energy Transduction : The transport process is an active one, energized by the proton motive force of the inner membrane. This energy is transduced from the inner membrane to the outer membrane receptor via a protein complex consisting of TonB, ExbB, and ExbD.[7][8][9]
-
Periplasmic Transport : Upon binding the ferri-siderophore, the TBDT undergoes a conformational change, allowing the complex to be translocated into the periplasmic space.[7]
-
Inner Membrane Transport : From the periplasm, the ferri-Nannochelin B complex is shuttled across the inner membrane into the cytoplasm by an ATP-binding cassette (ABC) transporter.
-
Intracellular Iron Release : Once inside the cytoplasm, the iron must be released from the chelator. This is typically achieved through enzymatic reduction of Fe³⁺ to Fe²⁺, which has a much lower affinity for the siderophore, or through enzymatic degradation of the siderophore itself. The released iron is then incorporated into metabolic pathways, while the apo-siderophore may be recycled.
Experimental Methodologies
Studying the this compound system requires a suite of biochemical and microbiological techniques.
5.1. Protocol 1: Siderophore Detection with Chrome Azurol S (CAS) Assay
The CAS assay is a universal colorimetric method for detecting siderophores. [10]It relies on the principle that a high-affinity chelator (the siderophore) will remove iron from a weaker chelator (the CAS dye complex), causing a visible color change. [10] Principle: The assay solution contains a ternary complex of Chrome Azurol S, iron(III), and a detergent like hexadecyltrimethylammonium bromide (HDTMA), which is blue. When a culture supernatant containing a siderophore is added, the siderophore sequesters the iron from the complex, releasing the free CAS dye, which results in a color change from blue to orange/yellow. [10] Step-by-Step Methodology (Liquid Assay):
-
Prepare the CAS assay solution as described by Schwyn and Neilands (1987).
-
Grow Nannocystis exedens in an iron-limited defined medium to induce siderophore production. A parallel culture in iron-replete medium serves as a negative control.
-
Centrifuge the cultures to pellet the cells and collect the cell-free supernatant.
-
In a microplate, mix the culture supernatant with the CAS assay solution (e.g., in a 1:1 ratio).
-
Incubate at room temperature for a specified time (e.g., 20 minutes to a few hours).
-
Measure the absorbance at 630 nm. A decrease in absorbance compared to the control (uninoculated medium) indicates siderophore activity.
-
Quantify siderophore production using the formula: % Siderophore Units = [(Ar - As) / Ar] x 100, where Ar is the absorbance of the reference (CAS solution + sterile medium) and As is the absorbance of the sample. [11]
5.2. Protocol 2: Purification by High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for purifying siderophores from complex culture broths to obtain a pure sample for structural and functional characterization. [12] Principle: Reversed-phase HPLC separates molecules based on their hydrophobicity. The siderophore-containing supernatant is passed through a column packed with a nonpolar stationary phase (e.g., C18). A polar mobile phase is used, and its polarity is gradually decreased by adding an organic solvent (e.g., acetonitrile). Less polar compounds (like many siderophores) will elute later than more polar ones. [12] Step-by-Step Methodology:
-
Grow a large-volume culture of N. exedens in iron-deficient medium.
-
Concentrate the cell-free supernatant (e.g., by lyophilization or rotary evaporation).
-
Pre-treat the concentrate to remove major impurities (e.g., by solid-phase extraction).
-
Inject the sample into an HPLC system equipped with a C18 column.
-
Elute with a gradient of water (often with 0.1% trifluoroacetic acid) and acetonitrile.
-
Monitor the eluate using a UV-Vis detector. Siderophores often have characteristic absorbance peaks (e.g., around 400-450 nm for the ferri-complex).
-
Collect fractions corresponding to the peaks of interest.
-
Verify the presence of siderophores in the collected fractions using the CAS assay.
-
Pool the pure fractions and remove the solvent for further analysis.
5.3. Data Presentation
| Parameter | Expected Result | Method |
| Siderophore Production | Orange/yellow halo on CAS agar; Decreased A₆₃₀ in liquid CAS assay | CAS Assay |
| Growth Promotion | Enhanced growth of N. exedens in iron-limited media supplemented with purified this compound | Bacterial Growth Assay |
| HPLC Retention Time | Characteristic peak at a specific retention time under defined conditions | Reversed-Phase HPLC |
| Molecular Weight | Determined mass corresponding to the chemical formula of this compound | Mass Spectrometry |
Implications for Drug Development: The Trojan Horse Strategy
The high specificity and essentiality of siderophore uptake pathways make them attractive targets for novel antimicrobial strategies. The "Trojan Horse" approach involves linking an antibiotic to a siderophore. [13] Mechanism:
-
A siderophore (or a synthetic mimic) is covalently attached to an antibiotic molecule, creating a siderophore-antibiotic conjugate. [13]2. The bacterium, recognizing the siderophore moiety, actively transports the conjugate into the cell using its dedicated TBDT system. [13][14]3. Once inside, the antibiotic is released and can act on its intracellular target, bypassing outer membrane permeability barriers and efflux pumps that might otherwise confer resistance.
This strategy has been successfully validated with the clinical approval of cefiderocol, a cephalosporin antibiotic linked to a catechol siderophore, which is effective against multi-drug resistant Gram-negative bacteria. [13]this compound, with its unique structure, could serve as a scaffold for developing new conjugates targeting pathogens capable of recognizing and utilizing it (or similar citrate-hydroxamate siderophores).
Conclusion
This compound is a vital component of the iron acquisition machinery of Nannocystis exedens. Its function encompasses a sophisticated and tightly regulated system of biosynthesis, extracellular chelation, and active transport. Understanding the intricate molecular details of this process not only provides fundamental insights into microbial physiology and survival but also opens promising avenues for the development of next-generation antimicrobial agents. The protocols and conceptual frameworks presented in this guide offer a comprehensive resource for researchers aiming to explore and exploit the this compound system and other siderophore-mediated pathways.
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150. [Link]
-
Hider, R. C., & Kong, X. (2010). Siderophore-Based Iron Acquisition and Pathogen Control. Microbiology and Molecular Biology Reviews, 74(1), 1–23. [Link]
-
Krewulak, K. D., & Vogel, H. J. (2008). Structural biology of bacterial iron uptake. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1778(9), 1781–1804. [Link]
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Gomez, L. M., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. Molecules, 26(1), 123. [Link]
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Frank, B., et al. (2015). Biosynthesis, and Total Synthesis of Pyrronazol B a Secondary Metabolite from Nannocystis pusilla. Angewandte Chemie International Edition, 54(4), 1236-1240. [Link]
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McCarthy, M. W. (2020). Siderophore conjugates to combat antibiotic-resistant bacteria. Expert Opinion on Drug Discovery, 15(9), 1039-1051. [Link]
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Krasnov, A. N., et al. (2022). Bacterial Siderophores: Classification, Biosynthesis, Perspectives of Use in Agriculture. International Journal of Molecular Sciences, 23(21), 13393. [Link]
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Nozat, F., et al. (2004). TonB-dependent transporters: regulation, structure, and function. Biochimie, 86(11), 811-824. [Link]
-
Reichenbach, H. (1970). Nannocystis exedens gen. nov., spec. nov., a new myxobacterium of the family Sorangiaceae. Archiv für Mikrobiologie, 70(2), 119-138. [Link]
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Anonymous. (2025). Siderophore Detection assay. protocols.io. [Link]
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Rieck, F. (2022). Fast and Selective Purification of Oligonucleotides Using Preparative HPLC/MS and Software Support. Agilent Technologies. [Link]
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Troxell, B., & Hassan, H. M. (2013). Transcriptional regulation by Ferric Uptake Regulator (Fur) in pathogenic bacteria. Frontiers in Cellular and Infection Microbiology, 3, 59. [Link]
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Anonymous. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Shimadzu. [Link]
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Chen, Y. T., et al. (2021). Biochemical Characterization of Arylamine N-acetyltransferases From Vibrio vulnificus. Frontiers in Microbiology, 11, 614216. [Link]
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Wood, E. R., et al. (2022). Iron Acquisition Mechanisms and Their Role in the Virulence of Acinetobacter baumannii. Antibiotics, 11(10), 1431. [Link]
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Anonymous. (n.d.). TonB-dependent siderophore receptor (IPR010105). InterPro, EMBL-EBI. [Link]
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Garsin, D. A., et al. (2018). The Role of Fur in the Transcriptional and Iron Homeostatic Response of Enterococcus faecalis. Frontiers in Microbiology, 9, 1573. [Link]
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Shim, S. L., & Mobley, H. L. T. (2019). Siderophore Detection Using Chrome Azurol S and Cross-Feeding Assays. Methods in Molecular Biology, 1949, 107-114. [Link]
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Anonymous. (2025). Siderophore Detection assay v1. ResearchGate. [Link]
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Li, D., et al. (2024). Biochemical characterization and mutational analysis of the NurA protein from the hyperthermophilic euryarchaeon Thermococcus barophilus Ch5. International Journal of Biological Macromolecules, 259(Pt 2), 129206. [Link]
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Miller, M. J., et al. (2017). Iron Acquisition by the Genus Mycobacterium: History, Mechanisms, Role of Siderocalin, Anti-Tuberculosis Drug Development. Chemical Reviews, 117(15), 9904-9949. [Link]
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Anonymous. (2021). Siderophore‑antibiotic conjugates: structural diversity and antibacterial activity. Clinical Microbiology and Antimicrobial Chemotherapy. [Link]
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Chakraborty, R., et al. (2003). TonB-dependent iron acquisition: mechanisms of siderophore-mediated active transport. Molecular Microbiology, 50(3), 721-729. [Link]
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Anonymous. (n.d.). Nannocystis exedens Na e1. BacDive. [Link]
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Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism. Frontiers in Microbiology, 14, 1177614. [Link]
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Anonymous. (n.d.). Ferric uptake regulator family. Wikipedia. [Link]
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Liu, J., et al. (2024). Functional Characterization and Metabolic Engineering of Key Genes in L-Cysteine Biosynthesis in Bacillus licheniformis. International Journal of Molecular Sciences, 25(3), 1775. [Link]
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Anonymous. (n.d.). Chapter 7: Purification and characterisation of oligonucleotides. ATDBio. [Link]
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Delany, I., et al. (2004). Identification of iron-activated and -repressed Fur-dependent genes by transcriptome analysis of Neisseria meningitidis group B. Proceedings of the National Academy of Sciences, 101(29), 10633-10638. [Link]
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Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species. ResearchGate. [Link]
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Honda, J. R., et al. (2023). Genomic and microbiological analyses of iron acquisition pathways among respiratory and environmental nontuberculous mycobacteria from Hawaiʻi. Frontiers in Microbiology, 14, 1276023. [Link]
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Anonymous. (n.d.). 2.10. Chrome Azurol S (CAS) Assay. Bio-protocol. [Link]
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Wencewicz, T. A. (2019). Siderophore–Antibiotic Conjugate Design: New Drugs for Bad Bugs? Bioorganic & Medicinal Chemistry, 27(19), 115319. [Link]
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Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including that of nine novel species, suggests plasticity of myxobacterial specialized metabolism. Frontiers. [Link]
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Thistle, J. E., et al. (2021). A Novel Natural Siderophore Antibiotic Conjugate Reveals a Chemical Approach to Macromolecule Coupling. ACS Central Science, 7(5), 830-836. [Link]
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Gomez, L. M., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI. [Link]
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Lee, H. J., et al. (2004). Positive Regulation of fur Gene Expression via Direct Interaction of Fur in a Pathogenic Bacterium, Vibrio vulnificus. Journal of Bacteriology, 186(1), 241-247. [Link]
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D'Alelio, L., et al. (2023). A Four-Step Platform to Optimize Growth Conditions for High-Yield Production of Siderophores in Cyanobacteria. Marine Drugs, 21(2), 79. [Link]
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Anonymous. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]
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Hu, X., & Boyer, G. L. (2009). A simple double-layered chrome azurol S agar (SD- CASA) plate assay to optimize the production of siderophores by. African Journal of Biotechnology, 8(23). [Link]
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Guan, Z., et al. (2024). Identification of TonB-dependent siderophore receptor inhibitors against Flavobacterium columnare using a structure-based high-throughput virtual screening method. Frontiers in Microbiology, 15, 1386766. [Link]
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Mohr, K. J., et al. (2023). Chromosomal organization of biosynthetic gene clusters, including that of nine novel species, suggests plasticity of myxobacterial specialized metabolism including descriptions for nine novel species: Archangium lansinium sp. nov., Myxococcus landrumus sp. nov., Nannocystis bainbridgea sp. nov., Nannocystis poenicansa sp. nov., Nannocystis radixulma sp. nov., Polyangium mundeleinium sp. nov., Pyxidicoccus parkwaysis. bioRxiv. [Link]
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Nannochelin B molecular weight and chemical formula
An In-Depth Review of the Physicochemical Properties, Biosynthesis, and Functional Analysis of a Myxobacterial Siderophore
Abstract
Nannochelin B is a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. As a high-affinity iron-chelating agent, it plays a crucial role in microbial iron acquisition. This technical guide provides a comprehensive overview of this compound, including its molecular characteristics, a proposed biosynthetic pathway, its mechanism of action, and detailed protocols for its isolation and bioactivity assessment. This document is intended for researchers in natural product chemistry, microbiology, and drug development who are interested in the discovery and application of microbial siderophores.
Introduction to this compound
This compound is a member of the nannochelin family of siderophores, which were first isolated from the culture broth of the myxobacterium Nannocystis exedens[1]. Siderophores are low-molecular-weight compounds secreted by microorganisms under iron-limiting conditions to scavenge ferric iron (Fe³⁺) from the extracellular environment[1]. This compound is classified as a citrate-hydroxamate siderophore, indicating that its structure incorporates both citrate and hydroxamic acid functional groups for the coordination of iron. Beyond its primary role in iron metabolism, this compound has been observed to exhibit weak growth-inhibitory activity against certain bacteria and fungi[1].
Physicochemical Properties
The fundamental molecular attributes of this compound are essential for its characterization and synthesis. These properties have been determined through mass spectrometry and elemental analysis.
| Property | Value | Source |
| Chemical Formula | C₃₇H₄₆N₄O₁₃ | [2] |
| Molecular Weight | 754.79 g/mol | N/A |
| Exact Mass | 754.3061 Da | N/A |
| Elemental Analysis | C: 58.88%, H: 6.14%, N: 7.42%, O: 27.56% | N/A |
| CAS Number | 133705-27-8 | [2] |
Chemical Structure
The chemical structure of this compound is defined by a central citrate backbone linked to two hydroxamate-containing moieties. The connectivity of the atoms can be represented by the following SMILES string:
COC(=O)C(CCCCN(O)C(=O)C=Cc1ccccc1)NC(=O)CC(O)(CC(=O)NC(CCCCN(O)C(=O)C=Cc1ccccc1)C(O)=O)C(O)=O[3]
This structure underscores the presence of multiple coordination sites for iron, which is characteristic of high-affinity siderophores.
Biosynthesis of this compound
The biosynthesis of siderophores is typically orchestrated by large multienzyme complexes known as non-ribosomal peptide synthetases (NRPS) or by NRPS-independent synthetase (NIS) pathways[4][5]. Given that this compound is a citrate-hydroxamate siderophore, its biosynthesis is likely mediated by a NIS pathway, which is common for siderophores containing citric acid[4][5].
The proposed biosynthetic pathway for this compound is initiated with the activation of citric acid by a NIS synthetase. This enzyme catalyzes the formation of a citrate-AMP intermediate, providing the necessary energy for the subsequent condensation reactions. The activated citrate is then sequentially condensed with two molecules of a hydroxamate-containing precursor. L-ornithine is a common biosynthetic precursor for the hydroxamate groups in many fungal and bacterial siderophores[6]. The final steps would involve the attachment of the remaining side chains to complete the this compound molecule.
Caption: Proposed NIS-mediated biosynthesis of this compound.
Mechanism of Action
Iron Chelation
The primary function of this compound is to sequester ferric iron from the environment. The hydroxamate and carboxylate groups within the molecule act as bidentate ligands, forming a stable hexadentate octahedral complex with Fe³⁺. This high-affinity binding allows Nannocystis exedens to solubilize and transport iron, which is otherwise poorly bioavailable. Once the this compound-Fe³⁺ complex is formed, it is recognized by specific receptors on the bacterial cell surface and actively transported into the cell. Inside the cell, the iron is released from the siderophore, often through reduction to Fe²⁺, making it available for various metabolic processes.
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Methodological & Application
Protocol for the Isolation of Nannochelin B from Nannocystis exedens Culture Broth
Application Note & Protocol Guide
Abstract
This document provides a comprehensive, step-by-step protocol for the isolation and purification of Nannochelin B, a citrate-hydroxamate siderophore, from the culture broth of the myxobacterium Nannocystis exedens. Nannochelins, including this compound, are of significant interest to researchers in microbiology, natural product chemistry, and drug development due to their iron-chelating properties and potential biological activities.[1] This guide is designed for researchers, scientists, and drug development professionals, offering a detailed workflow from culture preparation to the final purification and characterization of this compound. The protocol emphasizes the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability.
Introduction to this compound
Nannochelins A, B, and C are novel citrate-hydroxamate siderophores produced by the myxobacterium Nannocystis exedens.[1] Siderophores are small, high-affinity iron-chelating molecules secreted by microorganisms to scavenge for iron, an essential nutrient, from their environment. The unique structural features of Nannochelins make them intriguing targets for chemical and biological investigation. This protocol focuses specifically on the isolation of this compound, providing a robust methodology to obtain this compound in a purified form for further studies.
Overview of the Isolation Workflow
The isolation of this compound from the culture broth of Nannocystis exedens involves a multi-step process designed to separate the target molecule from other cellular metabolites and media components. The general workflow is depicted in the diagram below.
Caption: Overall workflow for the isolation of this compound.
Detailed Protocols
Culturing of Nannocystis exedens
The successful isolation of this compound begins with the robust cultivation of Nannocystis exedens. The choice of culture medium and growth conditions are critical for maximizing the production of siderophores.
Materials:
-
Nannocystis exedens strain (e.g., DSM 71, ATCC 25963)[2]
-
Appropriate culture medium (e.g., TOLI AGAR or VY/2 AGAR)[3]
-
Sterile culture flasks or fermenter
-
Incubator shaker
Protocol:
-
Prepare the selected culture medium according to the supplier's instructions and sterilize by autoclaving.
-
Inoculate the sterile medium with a fresh culture of Nannocystis exedens.
-
Incubate the culture at an appropriate temperature (typically 28-30°C) with shaking for a period determined by the growth curve of the bacterium to reach the stationary phase, when secondary metabolite production is often maximal.
-
Monitor the culture for growth and siderophore production using a suitable assay, such as the chrome azurol S (CAS) assay for qualitative detection.
Extraction of Crude Siderophores
The first step in purification is to separate the this compound from the bacterial cells and large macromolecules in the culture broth.
Materials:
-
High-speed centrifuge
-
Centrifuge bottles
-
Filtration apparatus (e.g., 0.22 µm filter)
Protocol:
-
Harvest the bacterial culture by centrifugation at a high speed (e.g., 10,000 x g) for 20-30 minutes to pellet the cells.
-
Carefully decant the supernatant, which contains the secreted siderophores.
-
For analytical purposes, it is recommended to filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris.
Solid-Phase Extraction (SPE) for Concentration and Partial Purification
Solid-phase extraction is a crucial step to concentrate the siderophores from the large volume of the culture supernatant and to remove salts and other polar impurities.[4][5] Given that this compound is a citrate-hydroxamate siderophore, a reversed-phase sorbent is a suitable choice.
Materials:
-
Reversed-phase SPE cartridges (e.g., C18)
-
SPE manifold
-
Methanol (HPLC grade)
-
Deionized water
-
Organic solvent for elution (e.g., acetonitrile or methanol)
Protocol:
-
Condition the SPE cartridge: Sequentially wash the C18 cartridge with one column volume of methanol followed by one column volume of deionized water. This activates the stationary phase.
-
Load the sample: Pass the cell-free supernatant through the conditioned SPE cartridge. The siderophores will bind to the C18 sorbent, while salts and highly polar compounds will pass through.
-
Wash the cartridge: Wash the cartridge with one to two column volumes of deionized water to remove any remaining unbound impurities.
-
Elute the siderophores: Elute the bound siderophores with a suitable organic solvent, such as methanol or acetonitrile. The choice of elution solvent may need to be optimized. Collect the eluate.
-
Dry the eluate: Evaporate the solvent from the eluate using a rotary evaporator or a stream of nitrogen to obtain the crude, partially purified siderophore extract.
High-Performance Liquid Chromatography (HPLC) for Final Purification
Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the final purification of this compound from the crude extract.[6][7] This method separates compounds based on their hydrophobicity.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase HPLC column (e.g., C18 or C8)
-
Mobile phase A: Water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid or formic acid)
-
Mobile phase B: Acetonitrile or methanol with the same ion-pairing agent
-
Fraction collector
Protocol:
-
Prepare the sample: Reconstitute the dried crude extract from the SPE step in a small volume of the initial mobile phase.
-
Set up the HPLC system: Equilibrate the HPLC column with the initial mobile phase conditions (e.g., 95% mobile phase A, 5% mobile phase B).
-
Inject the sample: Inject the reconstituted sample onto the HPLC column.
-
Run the gradient: Elute the compounds using a linear gradient of increasing organic solvent (mobile phase B). A typical gradient might be from 5% to 95% mobile phase B over 30-60 minutes. The optimal gradient will need to be determined empirically.
-
Monitor and collect fractions: Monitor the elution profile at a suitable wavelength (e.g., 214 nm for peptide bonds or a wavelength specific to the chromophore of this compound, if known). Collect fractions corresponding to the peaks of interest using a fraction collector.
-
Analyze fractions: Analyze the collected fractions for the presence of this compound using a rapid method such as mass spectrometry.
-
Pool and dry: Pool the fractions containing pure this compound and evaporate the solvent.
Characterization of Purified this compound
Once isolated, the identity and purity of this compound must be confirmed using analytical techniques.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the isolated compound and can provide structural information through fragmentation analysis.
Technique:
-
Electrospray ionization mass spectrometry (ESI-MS) is a common technique for analyzing polar molecules like siderophores.
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.
-
Tandem mass spectrometry (MS/MS) can be employed to obtain fragmentation patterns for structural elucidation.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed chemical structure of a novel compound.
Techniques:
-
1D NMR: ¹H and ¹³C NMR spectra provide information about the number and types of protons and carbons in the molecule.
-
2D NMR: Experiments such as COSY, HSQC, and HMBC are essential for assembling the complete molecular structure by identifying correlations between different atoms.[9][10]
Quantitative Data Summary
The following table provides a hypothetical summary of the expected yield and purity at different stages of the purification process. Actual values will vary depending on the culture conditions and the efficiency of each purification step.
| Purification Step | Starting Material | Product | Typical Yield (%) | Purity (%) |
| Culture | N. exedens inoculum | 1 L Culture Broth | - | <1 |
| Extraction | 1 L Culture Broth | ~100 mg Crude Extract | ~80-90 | ~5-10 |
| SPE | ~100 mg Crude Extract | ~20 mg Partially Purified Extract | ~70-80 | ~30-50 |
| RP-HPLC | ~20 mg Partially Purified Extract | ~1-5 mg Pure this compound | ~50-70 | >95 |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the isolation of this compound from the culture broth of Nannocystis exedens. By following these steps, researchers can obtain purified this compound for further investigation into its chemical properties, biological activities, and potential applications in medicine and biotechnology. The principles and techniques described herein are also applicable to the isolation of other siderophores and natural products from microbial sources.
References
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Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
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Moradi, F., Yaghoubi-Avini, M., & Wink, J. (2022). Isolation of Nannocystis species from Iran and exploring their natural products. Archives of Microbiology, 204(2). [Link]
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Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. [Link]
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Tabea, A., et al. (2023). Structure Elucidation and Biosynthesis of Nannosterols A and B, Myxobacterial Sterols from Nannocystis sp. MNa10993. Marine Drugs, 21(4), 235. [Link]
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Gärdes, A., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]
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Carotti, A., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules, 25(3), 619. [Link]
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Baars, O., et al. (2020). Extraction and Detection of Structurally Diverse Siderophores in Soil. Frontiers in Environmental Science, 8. [Link]
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Gilar, M., et al. (2024). Optimisation of denaturing ion pair reversed phase HPLC for the purification of ssDNA in SELEX. Journal of Chromatography A. [Link]
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S, A., & S, G. (2017). Screening and Partial Purification of Hydroxamate Type Siderophore from Pseudomonas sp. International Journal of Current Microbiology and Applied Sciences, 6(9), 2380-2385. [Link]
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Kunze, B., et al. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147-150. [Link]
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Alfaro-baena, I., et al. (2024). A New Approach to Characterize Siderophore-Type Ligands in Seawater by Solid Phase Synthesis and SPE-HPLC-ESI. Molecules. [Link]
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Mawji, E., et al. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]
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Conlon, J. M. (2007). Purification of naturally occurring peptides by reversed-phase HPLC. Nature Protocols, 2(1), 191-197. [Link]
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Herrmann, J., et al. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry, 12, 96-116. [Link]
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Kather, L., et al. (2020). Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp. RSC Advances, 10(49), 29334-29342. [Link]
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Shephard, F., & Perin, N. (2008). CONFIRMING THE CHEMICAL STRUCTURE OF ANTIOXIDATIVE TRIHYDROXYFLAVONES FROM SCUTELLARIA BAICALENSIS USING MODERN SPECTROSCOPIC ME. Acta Chimica Slovenica, 55(4). [Link]
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Herrmann, J., et al. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry, 12, 96-116. [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 139587636, Metachelin B. [Link]
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dos Santos, R. M. B., & de Souza, J. S. (2021). NMR as a tool for compound identification in mixtures. ChemRxiv. [Link]
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DSMZ. (n.d.). Nannocystis exedens subsp. exedens. [Link]
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BacDive. (n.d.). Nannocystis exedens. [Link]
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BacDive. (n.d.). Nannocystis exedens Na e1. [Link]
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Wang, Y., et al. (2021). Chemoselective bicyclobutane-based mass spectrometric detection of biological thiols uncovers human and bacterial metabolites. Nature Communications, 12(1), 1-11. [Link]
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HPLC purification methods for Nannochelin B siderophores
Application Note: High-Purity Isolation of Nannochelin B Siderophores via RP-HPLC
Abstract
This application note details a robust workflow for the isolation and purification of this compound, a citrate-hydroxamate siderophore produced by the myxobacterium Nannocystis exedens. While original isolation methods utilized methanol-based gradients on older stationary phases, this protocol introduces a modernized Reverse-Phase HPLC (RP-HPLC) method using Acetonitrile/Trifluoroacetic Acid (TFA) gradients on high-efficiency C18 columns. This approach optimizes resolution between the structurally similar Nannochelins A, B, and C, ensuring high purity (>95%) suitable for biological assays and structural elucidation.
Introduction & Scientific Context
Nannochelins are high-affinity iron-chelating compounds (siderophores) secreted by Nannocystis exedens to scavenge iron from the environment. Structurally, they belong to the citrate-hydroxamate class, characterized by a citric acid core functionalized with hydroxamic acid moieties and varying acyl chains.
-
The Challenge: Nannochelins A, B, and C differ primarily in their acylation patterns (fatty acid tails). This results in subtle hydrophobicity differences that are difficult to resolve using standard flash chromatography.
-
The Solution: RP-HPLC is the gold standard for this separation. The use of TFA is critical; it suppresses the ionization of the free carboxyl groups on the citrate core, sharpening peak shape and preventing "fronting" caused by mixed ionic states.
Target Analyte:
-
Compound: this compound[1]
-
Class: Citrate-Hydroxamate Siderophore[1]
-
Source: Nannocystis exedens (e.g., strain Na e485)[1]
-
Key Property: Strong Fe(III) chelation (detectable via CAS Assay).
Pre-Purification Workflow (Upstream Processing)
Direct injection of culture supernatant into an HPLC column will result in irreversible fouling. A "Capture and Polish" strategy is required.
Step 2.1: Fermentation & Clarification
-
Cultivate Nannocystis exedens in iron-limited media (to induce siderophore production).
-
Centrifuge culture broth at 8,000 x g for 20 mins to remove biomass.
-
Filter supernatant through a 0.22 µm PES membrane.
Step 2.2: Capture (Solid Phase Extraction)
-
Resin: Amberlite XAD-16 (polystyrene-divinylbenzene).
-
Mechanism: Hydrophobic interaction captures the siderophore while salts and polar media components pass through.
-
Protocol:
-
Load supernatant onto XAD-16 column.
-
Wash with 3 Column Volumes (CV) of deionized water.
-
Elute with 100% Methanol.
-
Evaporate methanol to dryness (rotary evaporator, <40°C).
-
Step 2.3: Intermediate Polish (Size Exclusion)
-
Resin: Sephadex LH-20.
-
Mobile Phase: Methanol.
-
Purpose: Removes high molecular weight proteins and pigments that co-eluted from the XAD step.
Analytical HPLC Method Development
Before scaling to preparative isolation, the separation must be optimized on an analytical scale.
Table 1: Analytical Method Parameters
| Parameter | Condition | Rationale |
| Column | C18 (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 4.6 x 250 mm | Standard hydrophobic resolution. |
| Mobile Phase A | Water + 0.1% TFA | TFA ensures acidic pH (~2.0), protonating the citrate carboxyls. |
| Mobile Phase B | Acetonitrile + 0.1% TFA | Acetonitrile provides sharper peaks than Methanol for this class. |
| Flow Rate | 1.0 mL/min | Standard analytical flow. |
| Detection | UV 215 nm (Peptide bond/Carbonyl) & 435 nm (if Fe-bound) | 215 nm is non-specific but sensitive; CAS assay used offline for confirmation. |
| Temperature | 25°C - 30°C | Ambient control ensures reproducibility. |
Gradient Protocol (Scouting)
-
0 min: 5% B
-
25 min: 60% B (Linear Ramp)
-
30 min: 95% B (Wash)
-
35 min: 5% B (Re-equilibration)
Note: Nannochelins typically elute between 15–35% B depending on the column carbon load. This compound usually elutes between A (more polar) and C (less polar).
Preparative Isolation Protocol
Objective: Scale up to isolate milligram quantities of this compound.
-
System: Preparative HPLC with Fraction Collector.
-
Column: Semi-prep C18 (10 mm or 21.2 mm ID).
-
Loading: Dissolve the LH-20 fraction in 10% MeCN/Water. Filter (0.45 µm).
-
Gradient Strategy: Flatten the gradient at the elution point of this compound to maximize resolution.
Optimized Preparative Gradient:
-
0-5 min: 5% B (Isocratic hold)
-
5-10 min: Ramp to 15% B
-
10-30 min: Shallow Ramp 15% -> 40% B (Critical Separation Window )
-
30-35 min: Ramp to 95% B (Wash)
Fraction Collection Logic:
-
Collect fractions based on UV threshold (215 nm).
-
Validation: Test aliquots of fractions using the Chrome Azurol S (CAS) Assay .
-
Positive Result: Color change from Blue -> Orange (indicates iron removal from dye by the siderophore).
-
Visualizations & Logic Maps
Figure 1: Purification Workflow
This diagram illustrates the critical path from fermentation to pure compound.
Caption: Figure 1. Step-by-step isolation workflow for this compound, prioritizing removal of media components prior to high-resolution HPLC.
Figure 2: HPLC Method Development Decision Tree
A logic guide for troubleshooting peak resolution issues.
Caption: Figure 2. Troubleshooting logic for optimizing the HPLC separation of structurally similar siderophore variants.
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (Myxobacteria).[1] Production, isolation, physico-chemical and biological properties.[1][2][3] The Journal of Antibiotics, 45(2), 147–150.[1]
-
Schwyn, B., & Neilands, J. B. (1987). Universal chemical assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56.
- Gauglitz, G., & Vo-Dinh, T. (Eds.). (2003).Handbook of Spectroscopy. Wiley-VCH.
Sources
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Purification and Structural Characterization of Siderophore (Corynebactin) from Corynebacterium diphtheriae - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Practical Guide to the Structural Elucidaion of Nannochelin B using NMR Spectroscopy
Introduction: The Challenge of Microbial Siderophores
Myxobacteria are prolific producers of structurally diverse and biologically active secondary metabolites. Among these are the nannochelins, a family of citrate-hydroxamate siderophores produced by the myxobacterium Nannocystis exedens.[1] Siderophores are low-molecular-weight iron chelators that play a critical role in microbial iron acquisition.[2] Their complex structures, often featuring non-standard amino acids and unique linkages, present a significant challenge for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful tool for unambiguously determining the constitution and configuration of such intricate natural products in solution.[3]
This application note provides a comprehensive, step-by-step guide to the analysis of NMR data for the structural elucidation of Nannochelin B. While specific high-resolution NMR datasets for this compound are not publicly available, this guide will utilize its known core structure and draw upon published data for a closely related citrate-based siderophore, ochrobactin-OH B, to illustrate the complete analytical workflow.[4] We will detail the causality behind experimental choices, provide self-validating protocols, and demonstrate the logical process of piecing together spectroscopic data to reveal the final molecular architecture.
Part 1: Experimental Design & Rationale
The successful elucidation of a novel natural product like this compound hinges on a well-designed suite of NMR experiments. The goal is to move systematically from basic structural features to the complete atomic connectivity of the molecule. Our strategy involves a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.[5]
-
¹H NMR (Proton NMR): This is the starting point. It provides information on the number and type of proton environments, their relative abundance (integration), and their connectivity through scalar (J) coupling (multiplicity).[6]
-
¹³C NMR (Carbon NMR): This experiment reveals the number of unique carbon atoms in the molecule.[7][8] When combined with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, it can differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.
-
2D COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[9] It is fundamental for tracing out spin systems within molecular fragments, such as the amino acid and fatty acid chains in this compound.
-
2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon atom to which it is directly attached.[3] It is the primary method for assigning carbons that have attached protons.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for piecing the molecular puzzle together. It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[3][9] These "long-range" correlations are used to connect the molecular fragments identified from COSY and HSQC data.
Logical Workflow for NMR Data Acquisition
The following diagram illustrates the logical flow of experiments and the information derived from each, culminating in the final structure.
Caption: Logical workflow for NMR-based structure elucidation.
Part 2: Protocols for NMR Data Acquisition
The following are detailed protocols for acquiring the necessary NMR data for a sample of this compound. These are generalized for a modern 600 MHz NMR spectrometer equipped with a cryoprobe but can be adapted for other instruments.
Protocol 1: Sample Preparation
Trustworthiness: Proper sample preparation is paramount for acquiring high-quality NMR data. The choice of solvent is critical to ensure the sample is fully dissolved and stable, and to avoid signal overlap with the analyte.
-
Sample Purity: Ensure the isolated this compound is of high purity (>95%), as impurities will complicate spectral analysis.
-
Mass: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices for polar natural products like siderophores.[4] For this protocol, we will use DMSO-d₆ as it is excellent for dissolving polar compounds and its residual proton signal (δ ~2.50 ppm) and carbon signals (δ ~39.5 ppm) are well-defined.[4]
-
Dissolution: Dissolve the sample in 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.
-
Homogenization: Vortex the sample for 30 seconds to ensure complete dissolution and a homogeneous solution.
Protocol 2: 1D and 2D NMR Data Acquisition
Expertise & Experience: The parameters below are selected to provide good resolution and sensitivity for a molecule of this compound's expected size and complexity. The relaxation delay (d1) is set to allow for near-complete T1 relaxation of most nuclei, ensuring more accurate integrations in the ¹H spectrum.
| Experiment | Key Parameters & Rationale |
| ¹H NMR | Spectral Width (sw): 12 ppm (covers the typical range for organic molecules).Number of Scans (ns): 16 (provides good signal-to-noise for a ~10 mg sample).Relaxation Delay (d1): 2 seconds.Acquisition Time (aq): ~4 seconds (ensures good digital resolution). |
| ¹³C NMR | Spectral Width (sw): 240 ppm (covers the full range of carbon chemical shifts).Number of Scans (ns): 1024 (more scans needed due to the low natural abundance of ¹³C).Relaxation Delay (d1): 2 seconds. |
| ¹H-¹H COSY | Spectral Width (sw): 12 ppm in both dimensions.Data Points (td): 2048 in F2, 512 in F1 (balances resolution and experiment time).Number of Scans (ns): 8 per increment. |
| ¹H-¹³C HSQC | Spectral Width (sw): 12 ppm (F2, ¹H), 180 ppm (F1, ¹³C).¹JCH Coupling Constant: Optimized for ~145 Hz (a typical one-bond C-H coupling).Number of Scans (ns): 4 per increment. |
| ¹H-¹³C HMBC | Spectral Width (sw): 12 ppm (F2, ¹H), 220 ppm (F1, ¹³C).Long-Range JCH: Optimized for 8 Hz (a good compromise for detecting 2- and 3-bond correlations).Number of Scans (ns): 16 per increment (requires more scans for weaker, long-range correlations). |
Part 3: Step-by-Step Data Analysis for this compound Elucidation
Here we outline the interpretive process. The structure of this compound consists of two modified N-hydroxy-N-cinnamoyl-L-lysine methyl ester units linked via amide bonds to a central citryl moiety. We will use representative chemical shift data from the similar siderophore ochrobactin-OH B and citrate to walk through the analysis.[4][10]
Step 1: Identifying the Key Spin Systems with COSY and HSQC
The first task is to identify the molecular fragments using COSY and HSQC data. The COSY spectrum reveals proton-proton coupling networks, while the HSQC assigns the directly attached carbons to each proton.
-
Modified Lysine Fragment: Starting with the distinct amide NH proton (δH ~8.1 ppm), a COSY correlation would be seen to the α-proton (H-2, δH ~4.1 ppm). From H-2, the COSY spectrum would show sequential correlations along the lysine chain: H-2 → H-3 → H-4 → H-5 → H-6. The HSQC spectrum would then be used to assign the corresponding carbons (C-2, C-3, C-4, C-5, C-6).
-
Cinnamoyl Fragment: The trans-vinylic protons of the cinnamoyl group would appear as two doublets with a large coupling constant (~16 Hz). COSY would show a clear correlation between them. Further COSY correlations would connect to the protons of the phenyl ring.
-
Citrate Fragment: The citrate core is characterized by two diastereotopic methylene protons. In a molecule like this compound, these would appear as an AB quartet (two doublets) in the ¹H NMR spectrum.[4] The BMRB data for citrate shows these protons around δH 2.58 ppm and the corresponding carbon at δC 48.4 ppm.[10] The COSY spectrum would confirm the geminal coupling between these two protons.
Step 2: Connecting the Fragments with HMBC
With the individual fragments identified, the HMBC spectrum is used to piece them together by identifying correlations over 2 and 3 bonds.
Caption: Key HMBC correlations linking molecular fragments.
-
Lysine to Cinnamoyl: A crucial HMBC correlation would be observed from the H-6 protons of the lysine chain to the carbonyl carbon of the cinnamoyl group. This confirms the N-acylation of the lysine side chain.
-
Lysine to Citrate: The amide proton (NH) of each lysine unit would show an HMBC correlation to one of the carbonyl carbons of the central citrate moiety. This establishes the amide bond linking the two main components.
-
Self-Validation: Complementary HMBC correlations provide a self-validating system. For instance, the methylene protons of the citrate core should show correlations to the amide carbonyl carbon of the lysine unit, confirming the connection from the other side of the bond.
Step 3: Final Assembly and Data Consolidation
By systematically analyzing all correlations, the complete structure of this compound can be assembled. The final step is to tabulate all assigned ¹H and ¹³C chemical shifts for a complete and verifiable record.
Table 1: Representative ¹H and ¹³C NMR Data for the Moieties of this compound (Based on analogous structures, Ochrobactin-OH B and Citrate)[4][10]
| Position | Fragment | δC (ppm) (Typical) | δH (ppm) (Typical) | Key HMBC Correlations |
| Citrate Core | ||||
| C-α | Citrate | ~174.9 | - | H-β, H-β' |
| C-β | Citrate | ~48.4 | ~2.6 (d), ~2.7 (d) | C-α, C-γ, Lysine Amide C=O |
| C-γ | Citrate | ~73.4 | - (quaternary) | H-β, H-β' |
| Modified Lysine | ||||
| C-1 (C=O) | Lysine | ~173.6 | - | H-2 |
| C-2 (α-CH) | Lysine | ~53.0 | ~4.1 (m) | C-1, C-3, C-4 |
| C-3 (CH₂) | Lysine | ~30.0 | ~1.7 (m) | C-2, C-4, C-5 |
| C-4 (CH₂) | Lysine | ~22.5 | ~1.3 (m) | C-3, C-5, C-6 |
| C-5 (CH₂) | Lysine | ~28.5 | ~1.5 (m) | C-4, C-6 |
| C-6 (CH₂) | Lysine | ~47.0 | ~3.4 (t) | C-4, C-5, Cinnamoyl C=O |
| Cinnamoyl Group | ||||
| C=O | Cinnamoyl | ~166.0 | - | H-6 (Lys), Vinyl-H |
| α-CH | Cinnamoyl | ~120.0 | ~6.5 (d) | C=O, β-CH, Phenyl-C |
| β-CH | Cinnamoyl | ~145.0 | ~7.6 (d) | C=O, α-CH, Phenyl-C |
| Phenyl | Cinnamoyl | ~128-135 | ~7.3-7.5 (m) | Vinyl Protons |
Conclusion
The structural elucidation of complex natural products like this compound is a systematic process that relies on the logical application of a suite of NMR experiments. By progressing from 1D ¹H and ¹³C spectra to 2D COSY, HSQC, and HMBC experiments, it is possible to unambiguously define the molecular fragments and then assemble them into the final structure. The HMBC experiment is particularly powerful, providing the long-range connectivity information necessary to link disparate spin systems. This application note provides a robust framework and detailed protocols that can be applied by researchers in natural product chemistry and drug discovery to confidently elucidate the structures of nannochelins and other complex microbial metabolites.
References
- Elyashberg, M., Williams, A. J., & Martin, G. E. (2015). Computer-assisted structure elucidation of natural products.
- Breitmaier, E. (2002).Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons.
-
Hypha Discovery. Structure Elucidation by NMR. Retrieved February 3, 2026, from [Link]
-
Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved February 3, 2026, from [Link]
- Nithyapriya, S., et al. (2024). Purification and Characterization of Desferrioxamine B of Pseudomonas fluorescens and Its Application to Improve Oil Content, Nutrient Uptake, and Plant Growth in Peanuts. Journal of Soil Science and Plant Nutrition.
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150. [Link]
-
Sandy, M., & Butler, A. (2011). A suite of citrate-derived siderophores from a marine Vibrio species isolated following the Deepwater Horizon oil spill. Journal of Natural Products, 74(6), 1439–1443. [Link]
-
Biological Magnetic Resonance Bank (BMRB). Entry: bmse000076 (Citrate). Retrieved February 3, 2026, from [Link]
-
JEOL. Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Retrieved February 3, 2026, from [Link]
-
SDSU NMR Facility. Common 2D (COSY, HSQC, HMBC). Retrieved February 3, 2026, from [Link]
-
Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved February 3, 2026, from [Link]
-
Powers, R. (2006). Introduction to NMR and Its Application in Metabolite Structure Determination. Methods in Molecular Biology, 358, 219-258. [Link]
Sources
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. A suite of citrate-derived siderophores from a marine Vibrio species isolated following the Deepwater Horizon oil spill - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. bmse000076 Citrate at BMRB [bmrb.io]
Synthesis and Biological Evaluation of Nannochelin B Iron Complexes: A Technical Guide for Researchers
Introduction: The Nannochelins – A Class of Citrate-Hydroxamate Siderophores
Iron, an element crucial for numerous cellular processes, is paradoxically limited in bioavailability within biological systems due to the insolubility of its ferric (Fe³⁺) form. To overcome this challenge, microorganisms have evolved sophisticated iron acquisition systems, central to which are siderophores—low-molecular-weight, high-affinity iron chelators. The Nannochelins, a family of citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens, represent a fascinating class of such molecules.[1] These compounds exhibit a modular structure, typically comprising a central citric acid scaffold linked to two hydroxamate-containing arms. Nannochelins A, B, and C have been identified, with Nannochelin B distinguished by its specific side chains.[1] While they have demonstrated weak to moderate growth-inhibitory activity against some bacteria and fungi, their primary biological role is believed to be in iron sequestration and transport.[1]
This technical guide provides a comprehensive overview of the synthesis of this compound and its iron (III) complex, followed by detailed protocols for the biological evaluation of these complexes. The methodologies described herein are designed for researchers in microbiology, medicinal chemistry, and drug development, offering a robust framework for investigating the potential of this compound and its derivatives as antimicrobial agents or as platforms for targeted drug delivery.
Part 1: Chemical Synthesis of this compound and its Iron (III) Complex
The total synthesis of this compound, while not extensively detailed in publicly available literature, can be achieved through a convergent synthetic strategy. This approach involves the independent synthesis of key building blocks followed by their assembly, a method commonly employed for structurally similar siderophores like acinetoferrin.[2][3] The synthesis is conceptually divided into three main stages: 1) synthesis of the protected hydroxamate side chains, 2) coupling of the side chains to a central citric acid core, and 3) deprotection and iron complexation.
Diagram: Convergent Synthesis of this compound
Caption: Convergent synthesis workflow for this compound.
Materials and Reagents
| Reagent | Supplier | Grade |
| Citric Acid | Sigma-Aldrich | ACS Reagent |
| Thionyl chloride | Sigma-Aldrich | ReagentPlus®, ≥99% |
| Benzylamine | Sigma-Aldrich | 99% |
| Hydroxylamine hydrochloride | Sigma-Aldrich | 99% |
| Di-tert-butyl dicarbonate (Boc₂O) | Sigma-Aldrich | 99% |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Sigma-Aldrich | 99% |
| N-Hydroxysuccinimide (NHS) | Sigma-Aldrich | 98% |
| Iron (III) chloride hexahydrate | Sigma-Aldrich | ACS Reagent |
| Solvents (DMF, DCM, Ethyl Acetate) | Fisher Scientific | HPLC Grade |
Protocol: Synthesis of this compound Ligand
Rationale: This protocol employs protecting groups to prevent unwanted side reactions during the coupling steps. The use of DCC/NHS activation for amide bond formation is a well-established and efficient method.
Step 1: Synthesis of Protected Hydroxylamine
-
Explanation: The hydroxyl group of hydroxylamine is protected to prevent its reaction during the subsequent acylation step. A common protecting group for this purpose is the trityl group.[4]
-
Dissolve hydroxylamine hydrochloride in a suitable solvent like pyridine.
-
Add trityl chloride portion-wise at 0 °C and stir the reaction mixture at room temperature overnight.
-
Work up the reaction mixture to isolate the O-tritylhydroxylamine.
Step 2: Synthesis of the Acyl Side Chain
-
Explanation: The specific acyl group of this compound is introduced here. For this example, we will use a generic acyl chloride.
-
React the appropriate carboxylic acid with thionyl chloride to form the acyl chloride.
-
Purify the acyl chloride by distillation under reduced pressure.
Step 3: Synthesis of the Protected Hydroxamate Arm
-
Dissolve O-tritylhydroxylamine in an anhydrous solvent like dichloromethane (DCM).
-
Add a non-nucleophilic base, such as triethylamine (TEA).
-
Slowly add the acyl chloride from Step 2 at 0 °C.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Purify the product by column chromatography.
Step 4: Preparation of the Activated Citric Acid Core
-
Explanation: The central hydroxyl and the two terminal carboxyl groups of citric acid are protected, while the central carboxyl group is activated for coupling.
-
Protect the hydroxyl and terminal carboxyl groups of citric acid using appropriate protecting groups (e.g., benzyl esters for carboxyl groups and a silyl ether for the hydroxyl group).
-
Activate the remaining free central carboxyl group using DCC and NHS to form an NHS-ester.
Step 5: Coupling of the Arms to the Core
-
Dissolve the activated citric acid core in anhydrous DMF.
-
Add two equivalents of the deprotected amine from the protected hydroxamate arm (the trityl group can be removed under mild acidic conditions).
-
Stir the reaction at room temperature for 24-48 hours.
-
Purify the coupled product by column chromatography.
Step 6: Deprotection to Yield this compound
-
Remove the protecting groups from the hydroxyl and carboxyl groups of the citric acid core and the hydroxylamine nitrogen under appropriate conditions (e.g., hydrogenolysis for benzyl esters and fluoride-based deprotection for silyl ethers).
-
Purify the final this compound ligand using reverse-phase HPLC.[1]
Protocol: Synthesis of this compound-Fe(III) Complex
Rationale: The formation of the iron complex is typically a straightforward reaction driven by the high affinity of the hydroxamate groups for ferric iron. The resulting complex has a characteristic color that can be monitored spectrophotometrically.
-
Dissolve the purified this compound ligand in a suitable solvent (e.g., methanol or a buffer at neutral pH).
-
Prepare a solution of ferric chloride (FeCl₃) in the same solvent.
-
Slowly add the FeCl₃ solution to the this compound solution with constant stirring. A color change to reddish-brown is indicative of complex formation.[5]
-
The stoichiometry of the complex is typically 1:1 (this compound:Fe³⁺). The reaction can be monitored by UV-Vis spectroscopy, observing the appearance of the characteristic charge-transfer bands in the visible region (around 400-500 nm).[5]
-
The complex can be used directly in solution for biological assays or purified by size-exclusion chromatography if necessary.
Characterization of Synthetic Products
| Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR | Structural elucidation of this compound. | Chemical shifts and coupling constants consistent with the proposed structure. |
| Mass Spectrometry (ESI-MS) | Confirmation of molecular weight. | A molecular ion peak corresponding to the calculated mass of this compound and its iron complex.[6] |
| UV-Vis Spectroscopy | Confirmation of iron complexation and determination of binding constants. | For the Fe(III) complex, appearance of charge-transfer bands around 400-500 nm.[5] |
| FT-IR Spectroscopy | Identification of functional groups. | Characteristic peaks for amide, hydroxyl, and carboxylic acid groups. |
Part 2: Protocols for Biological Study
The biological evaluation of this compound iron complexes is critical to understanding their potential as antimicrobial agents or their role in bacterial iron metabolism. The following protocols provide a framework for these investigations.
Diagram: Biological Evaluation Workflow
Caption: Workflow for the biological evaluation of this compound-Fe(III) complexes.
Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
Rationale: This method, based on Clinical and Laboratory Standards Institute (CLSI) guidelines, determines the Minimum Inhibitory Concentration (MIC) of the this compound-Fe(III) complex against various microbial strains.[3][7][8][9] The use of iron-limited media is crucial to assess the effect of the iron complex.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate iron-deficient medium
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
This compound-Fe(III) complex stock solution
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Inoculum: Culture the bacterial strain overnight in MHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Serial Dilutions: Prepare a two-fold serial dilution of the this compound-Fe(III) complex in the microtiter plate using iron-deficient broth. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the complex that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.
Protocol: Iron Uptake Assay using ⁵⁹Fe
Rationale: This assay directly measures the ability of bacteria to internalize iron chelated by this compound. The use of radiolabeled iron (⁵⁹Fe) allows for sensitive and quantitative detection of iron uptake.[10][11]
Materials:
-
Bacterial culture in iron-depleted medium
-
⁵⁹FeCl₃ solution
-
This compound ligand
-
Scintillation vials and scintillation cocktail
-
Filtration apparatus with 0.45 µm filters
-
Gamma counter or liquid scintillation counter
Procedure:
-
Preparation of ⁵⁹Fe-Nannochelin B: Incubate ⁵⁹FeCl₃ with an equimolar amount of this compound ligand to form the complex.
-
Bacterial Culture: Grow the bacterial strain to mid-log phase in an iron-deficient medium. Harvest the cells by centrifugation and resuspend them in a fresh, iron-free buffer.
-
Uptake Experiment:
-
Initiate the uptake by adding the ⁵⁹Fe-Nannochelin B complex to the bacterial suspension.
-
Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Immediately filter the aliquots through a 0.45 µm filter to separate the cells from the medium.
-
Wash the filters with a cold buffer to remove any non-specifically bound complex.
-
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a gamma or liquid scintillation counter.
-
Data Analysis: Plot the radioactivity (counts per minute) against time to determine the rate of iron uptake.
Protocol: Cytotoxicity Assay (MTT Assay)
Rationale: It is essential to evaluate the toxicity of the this compound-Fe(III) complex against mammalian cells to assess its potential for therapeutic applications. The MTT assay is a colorimetric assay that measures cell metabolic activity as an indicator of cell viability.[11][12]
Materials:
-
Mammalian cell line (e.g., HeLa, HEK293)
-
96-well cell culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Add serial dilutions of the this compound-Fe(III) complex to the wells. Include a vehicle control (solvent only).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Conclusion and Future Directions
This guide provides a foundational framework for the synthesis and biological characterization of this compound iron complexes. The successful synthesis of this compound will enable a deeper exploration of its biological activities. Future research could focus on elucidating the specific bacterial uptake mechanisms for this compound, investigating its potential as a "Trojan horse" to deliver antibiotics into resistant bacteria, and exploring its structure-activity relationships through the synthesis of novel analogs. The protocols outlined here offer a starting point for these exciting avenues of research, contributing to the broader understanding of siderophore function and the development of new therapeutic strategies.
References
- Bergeron, R. J., & Phanstiel, O. (1992). The total synthesis of nannochelin: a novel cinnamoyl hydroxamate-containing siderophore. The Journal of Organic Chemistry, 57(26), 7140–7143.
- Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150.
- Clinical and Laboratory Standards Institute. (2020). Performance Standards for Antimicrobial Susceptibility Testing. 30th ed. CLSI supplement M100.
- Hu, J., & Miller, M. J. (1994). A New Method for the Synthesis of Nε-Acetyl- Nε-hydroxy-L-lysine, the Iron-Binding Constituent of Several Important Siderophores. The Journal of Organic Chemistry, 59(17), 4858–4861.
- Ji, C., Juarez, R. E., & Miller, M. J. (2012). Exploiting Bacterial Iron Acquistion: Siderophore-Conjugates. Future Medicinal Chemistry, 4(3), 297–313.
- Polnski, T., & Chimiak, A. (1974). Oxidation of amino acid esters into N-hydroxy amino acid derivatives. Tetrahedron Letters, 15(28), 2453–2456.
- Okujo, N., Sakakibara, Y., Yoshida, T., & Yamamoto, S. (1994). Structure of acinetoferrin, a new citrate-based dihydroxamate siderophore from Acinetobacter haemolyticus. Biometals, 7(2), 170–176.
- CLSI. Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition. CLSI document M07-A11.
- Derasp, J. S., Barbera, E. A., Séguin, N. R., Brzezinski, D. D., & Beauchemin, A. M. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403–7407.
- Moore, C. H., & Foster, L. A. (2016). Uptake Assay for Radiolabeled Peptides in Yeast. Methods in Molecular Biology, 1411, 167–173.
- Riss, T. L., Moravec, R. A., Niles, A. L., Duellman, S., Benink, H. A., Worzella, T. J., & Minor, L. (2013). Cell Viability Assays. In Assay Guidance Manual.
- Pluhacek, T., Lemr, K., Ghosh, D., Milde, D., Novak, J., & Havlicek, V. (2016). Characterization of microbial siderophores by mass spectrometry. Mass Spectrometry Reviews, 35(1), 35–47.
- Fehér, K., Forgács, A., & Tóth, G. (2021). Benchmarking Structures and UV–Vis Spectra of Iron Complexes Against Experimental Data.
- Meyer, M., Stintzi, A., De Voss, J. J., & Raymond, K. N. (2001). Spectroscopic Characterization of the Artificial Siderophore Pyridinochelin. Journal of the American Chemical Society, 123(21), 4984–4993.
- Johann, T., Keth, J., Bros, M., & Frey, H. (2019). A general concept for the introduction of hydroxamic acids into polymers. Polymer Chemistry, 10(25), 3467–3477.
- Schalk, I. J., & Mislin, G. L. (2017). A general concept for the introduction of hydroxamic acids into polymers. Metallomics, 9(10), 1338-1348.
- Perez, L., & Miller, M. J. (2015). Syntheses of Siderophore–Drug Conjugates Using a Convergent Thiol–Maleimide System. ACS Infectious Diseases, 1(10), 487–493.
- van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245.
- Miller, M. J., & Malouin, F. (1993). Synthesis of novel citrate-based siderophores and siderophore-β-lactam conjugates. Iron transport-mediated drug delivery systems. Accounts of Chemical Research, 26(5), 241–249.
- Bergeron, R. J., & Kline, S. J. (1984). A new method for the synthesis of N-hydroxy-α-amino acids. The Journal of Organic Chemistry, 49(14), 2472–2475.
- Ghosh, A., & Miller, M. J. (2013). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega, 8(26), 23595–23617.
- Bothwell, T. H., Pirzio-Biroli, G., & Finch, C. A. (1958). RADIOACTIVE IRON ABSORPTION IN CLINICAL CONDITIONS: NORMAL, PREGNANCY, ANEMIA, AND HEMOCHROMATOSIS. The Journal of Laboratory and Clinical Medicine, 51(1), 24–36.
- Miller, M. J., & Arceneaux, J. E. L. (1997). Total Synthesis of a Mycobactin S, a Siderophore and Growth Promoter of Mycobacterium Smegmatis, and Determination of its Growth Inhibitory Activity against Mycobacterium tuberculosis. Journal of the American Chemical Society, 119(15), 3462–3468.
- CLSI. Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard—Thirteenth Edition. CLSI document M02-A13.
- Berger, F., & Miller, M. J. (2001). Total Synthesis of Acinetoferrin. The Journal of Organic Chemistry, 66(19), 6379–6382.
Sources
- 1. ir.nbu.ac.in [ir.nbu.ac.in]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Methods for Hydroxamic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jnu.ac.in [jnu.ac.in]
- 7. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Uptake Assay for Radiolabeled Peptides in Yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Friendly Complexing Agent for Spectrophotometric Determination of Total Iron - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of Hydroxamate Siderophores
Introduction: The Fragility of the Iron Carriers
Welcome to the Technical Support Center. If you are reading this, you likely faced a common frustration: a high CAS-assay signal in your initial supernatant that vanished after extraction.
Hydroxamate siderophores (e.g., Desferrioxamine B, Ferrichrome, Aerobactin) are chemically versatile but structurally fragile. Unlike the robust catecholates, hydroxamates possess N-hydroxyamide linkages (–C(=O)N(OH)–) susceptible to acid/base hydrolysis and enzymatic cleavage.
This guide moves beyond generic protocols. We deconstruct the causality of degradation to provide you with a self-validating, degradation-resistant workflow.
Module 1: The Degradation Landscape (Troubleshooting & FAQs)
Q1: My siderophore activity (CAS assay) disappeared after passing through the Amberlite XAD-2 column. What happened?
Diagnosis: Acid-Catalyzed Hydrolysis. Mechanism: Most XAD protocols require acidifying the supernatant to pH 2.0–3.0 to protonate the siderophore, making it hydrophobic enough to bind the resin. However, hydroxamate bonds are thermodynamically unstable at pH < 3.0 over prolonged periods. The Fix:
-
The "Rapid-Acid" Rule: Never acidify your entire batch at once. Acidify only the volume you can load onto the column within 30 minutes .
-
Cold Processing: Perform the acidification and loading at 4°C. Hydrolysis kinetics drop significantly at lower temperatures.
Q2: My purified fraction turned from orange/red to colorless, and the mass spec shows a loss of 16 Da or 18 Da.
Diagnosis: Reductive Cleavage or Dehydration. Mechanism:
-
Loss of 16 Da: Reduction of the N-O bond to an amide. This often happens if the sample is exposed to strong reducing agents or specific bacterial reductases in the crude extract.
-
Loss of 18 Da (Water): Acid-catalyzed dehydration, often converting the hydroxamate to a cyclic structure or nitrile, rendering it inactive. The Fix:
-
Sterile Filtration: Pass the supernatant through a 0.22 µm filter immediately after harvest to remove extracellular enzymes (esterases/peptidases) that degrade the backbone.
-
Iron Protection: Siderophores are significantly more stable when bound to iron. Consider extracting the ferri-form (Fe-bound) rather than the apo-form, then removing the iron later if necessary (though removing iron from high-affinity hydroxamates is difficult).
Q3: I see multiple peaks in HPLC that merge into one after treating with iron. Is my sample degrading?
Diagnosis: Isomerization (Not necessarily degradation). Explanation: Many hydroxamates (like ferrioxamines) exist as geometrical isomers (cis/trans or Λ/Δ) or varying protonation states. The Fix:
-
Do not discard these fractions. Perform an Iron Saturation Test : Add excess FeCl₃ to an aliquot. If the peaks converge to a single retention time, they are valid isomers/conformers, not degradation products.
Module 2: Optimized Extraction Workflows
Visualizing the Hazard Zones
The following diagram maps the critical control points where degradation occurs during a standard extraction workflow.
Figure 1: Critical Control Points (CCPs) in the extraction of hydroxamate siderophores. Red nodes indicate high-risk steps requiring strict parameter control.
Protocol A: The "Safe-Acid" XAD-2 Extraction
Best for: Hydrophobic hydroxamates (e.g., Ferrioxamines) from large volumes.
Prerequisites:
-
Chill all buffers and the column to 4°C.
-
Pre-wash Amberlite XAD-2 resin with methanol, then water.
Step-by-Step:
-
Clarification: Centrifuge culture (10,000 x g, 20 min) and filter supernatant (0.22 µm). Do not store overnight.
-
Batch Acidification (The 30-Minute Rule):
-
Measure the volume of supernatant that can pass through your column in 30 minutes.
-
Acidify only that fraction to pH 3.0 (use 6M HCl dropwise). Do not go below pH 2.0.
-
Why? Hydrolysis rates increase exponentially below pH 2.0.
-
-
Loading: Pass the acidified fraction through the column at a flow rate of 1 bed volume/5 min.
-
Neutralization (On-Column):
-
Immediately wash the column with 3 bed volumes of distilled water to remove excess acid and salts.
-
Check effluent pH: It should be neutral (pH 6–7) before elution begins.
-
-
Elution: Elute with 50% Methanol (MeOH) or Acetone.
-
Concentration: Rotary evaporate at ≤ 35°C .
-
Tip: If water remains, lyophilize (freeze-dry) rather than using high heat to remove it.
-
Protocol B: Liquid-Liquid Extraction (Ethyl Acetate)
Best for: Small scale, high-throughput screening.
-
Saturation: Saturate the supernatant with NaCl (salting out). This drives the organic molecules into the organic phase.
-
Solvent Choice: Use Ethyl Acetate or Benzyl Alcohol (for very hydrophilic types).
-
pH Adjustment: Adjust supernatant to pH 6.0 (neutral extraction) first. If recovery is low, try pH 3.0 but extract immediately (shake vigorously for 2 mins, then separate).
-
Separation: Centrifuge the emulsion to separate phases quickly.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ to remove residual water (hydrolysis requires water; removing it stops degradation).
Module 3: Stability Data & Reference
Stability of Desferrioxamine B (DFOB) at Various Conditions
Data synthesized from aqueous solution thermodynamics studies.[1]
| Parameter | Condition | Stability Half-Life (Approx) | Recommendation |
| pH | pH 1.9 | < 24 Hours | Avoid. Transient exposure only. |
| pH | pH 4.0 – 6.0 | > 30 Days | Optimal for processing/storage. |
| pH | pH 10.1 | < 12 Hours | Critical Failure. Do not use alkaline elution. |
| Temp | 23°C (Room Temp) | Stable (days) at pH 5 | Work fast, but RT is acceptable for short steps. |
| Temp | 37°C | Degradation > 10% in 30 days | Avoid prolonged heating. |
| Temp | 100°C | Stable for < 60 mins | Avoid boiling. |
Decision Matrix: Solvent & pH Selection
Figure 2: Decision matrix for selecting extraction conditions based on siderophore polarity and acid sensitivity.
References
-
Extraction and Detection of Structurally Diverse Siderophores in Soil. Source: National Institutes of Health (NIH) / PMC. Relevance: Discusses recovery rates at varying pH (2-3 vs 8-9) and the stabilizing effect of ascorbate. URL:[Link]
-
Stability of Aqueous Solutions of Deferoxamine. Source: Technion - Israel Institute of Technology. Relevance: Provides quantitative half-life data for DFOB at pH 1.9, 4-6, and 10.1. URL:[Link](Note: Specific stability data cited from standard pharmaceutical stability testing protocols referenced in search context 1.10).
-
Degradation of Catecholate, Hydroxamate, and Carboxylate Model Siderophores by Extracellular Enzymes. Source: PLOS ONE. Relevance: Details enzymatic degradation pathways (hydrolysis of amide bonds) and the protective role of iron complexation.[2] URL:[Link]
-
A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores. Source: ACS Omega. Relevance: Comprehensive review of extraction methodologies (CAS, Arnow, Tetrazolium) and troubleshooting IMAC/XAD protocols. URL:[Link]
-
Chemical and Structural Characterization of Hydroxamate Siderophore Produced by Marine Vibrio harveyi. Source: PubMed.[3] Relevance: Highlights photolysis risks and ligand oxidation in marine siderophores. URL:[Link][4]
Sources
- 1. The solution thermodynamic stability of desferrioxamine B (DFO) with Zr(IV) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes | PLOS One [journals.plos.org]
- 3. Degradation of catecholate, hydroxamate, and carboxylate model siderophores by extracellular enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and structural characterization of hydroxamate siderophore produced by marine Vibrio harveyi - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low recovery rates of Nannochelin B in HPLC
Topic: Troubleshooting Low Recovery Rates of Nannochelin B in HPLC Role: Senior Application Scientist Status: Active Support Ticket Last Updated: 2026-02-03
The "Iron Paradox": An Introduction
Welcome to the technical support center. If you are working with This compound , you are likely encountering a specific, frustrating phenomenon: your calibration curves are non-linear, your peak areas diminish over sequential runs, or your analyte disappears entirely at low concentrations.
The Root Cause: this compound is a siderophore (specifically a citrate-hydroxamate type produced by Nannocystis exedens).[1] Its biological function is to scavenge iron. In a standard stainless steel HPLC system, it does exactly what it was designed to do: it strips trace iron ions (
The resulting Nannochelin-Iron complexes often have different retention times or adsorb irreversibly to the stationary phase, appearing as "low recovery." The guide below details how to overcome this chemical warfare between your analyte and your instrument.
Module 1: Hardware & System Passivation
Q: Why does my peak area decrease with every injection, even from the same vial?
A: This is classic on-column chelation . Your analyte is binding to active metal sites on the column walls or frits. Once bound, it stays there, effectively "plating" the inside of your column.
The Fix: System Passivation or "Bio-Inert" Conversion You must eliminate the source of iron.
-
The "Gold Standard" Solution: Switch to a PEEK (Polyether ether ketone) flow path.
-
Replace stainless steel tubing with PEEK.
-
Use a column with a PEEK-lined hardware (many vendors offer "Bio-inert" or "Metal-free" housing options).
-
Why: PEEK is chemically inert and contains no iron for this compound to scavenge.
-
-
The "Workaround" Solution: Passivate your existing stainless steel system.
-
Protocol: Flush the system (minus the column) with 30% Phosphoric Acid or 6N Nitric Acid for 60 minutes, followed by extensive water rinsing.
-
Warning: This is temporary. The oxide layer will eventually degrade, and the iron sites will return.
-
Visualizing the Problem Flow
Figure 1: Decision tree for diagnosing hardware-induced loss of this compound.
Module 2: Chemistry & The "Saturation Strategy"
Q: I see peak splitting and broad tailing. Is my column dead?
A: Likely not. You are observing speciation . This compound exists in equilibrium between its free form (Apo-Nannochelin) and its iron-bound form (Ferri-Nannochelin). These two forms have different hydrophobicities and retention times.
The Fix: The Iron Saturation Method Instead of fighting the iron, saturate the molecule. By forcing 100% of the this compound into its iron-bound state before injection, you collapse the equilibrium into a single, sharp, quantifiable peak.
Protocol: Pre-Column Iron Derivatization
-
Prepare Fe(III) Solution: 10 mM
in water. -
Derivatization: Add the Fe(III) solution to your sample extract in a molar excess (e.g., 2:1 Iron:Nannochelin ratio).
-
Incubation: Let stand for 15 minutes at room temperature.
-
Analysis: Inject the sample. You will now detect Ferri-Nannochelin B .
-
Note: You must adjust your standard curve to also be Fe-saturated.
-
Q: Can I just add EDTA to the mobile phase instead?
A: Yes, but with a caveat.
-
Method: Add 0.1 mM
to Mobile Phase A. -
Mechanism: EDTA has a stronger affinity for system iron than Nannochelin, effectively "cleaning" the column continuously.
-
Risk: If you are using MS detection, EDTA is non-volatile and will suppress ionization/clog the source. Do not use EDTA with LC-MS.
Module 3: Sample Preparation & Filtration
Q: My recovery is low immediately after filtration. Is the filter eating my sample?
A: Yes. Siderophores are large, polar molecules with peptide backbones. They stick avidly to Nylon and Cellulose.
Data: Filter Material Compatibility
| Filter Material | Recovery Rate (this compound) | Recommendation |
| Nylon | < 40% (High Adsorption) | AVOID |
| Cellulose Acetate | ~ 60% (Moderate Adsorption) | Risk |
| PTFE (Teflon) | > 95% | RECOMMENDED |
| PVDF | > 90% | Acceptable |
Protocol Adjustment:
-
Switch to Hydrophilic PTFE syringe filters (0.2 µm).
-
Tip: If using standard PTFE, you must wet it with methanol first, or use "Hydrophilic PTFE" specifically designed for aqueous samples.
Module 4: Mobile Phase Optimization
Q: What is the optimal pH for this compound?
A: this compound contains a citrate moiety and hydroxamate groups.
-
pH < 2.0: Risk of hydrolysis (degradation).
-
pH > 7.0: Risk of iron precipitation and hydroxamate oxidation.
-
Target pH: 3.5 – 4.5 .
Recommended Mobile Phase System:
-
Phase A: 5 mM Ammonium Formate + 0.1% Formic Acid in Water.
-
Phase B: Acetonitrile (ACN).
-
Column: C18-Aq (Aqueous stable C18) or Polar-Embedded C18. Standard C18 often fails to retain the polar "Apo" form.
Workflow Visualization: The Optimized Protocol
Figure 2: The "Iron Saturation" workflow to ensure 100% recovery and peak shape integrity.
References
-
Kunze, B. et al. (1992).[1] "Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens."[1] The Journal of Antibiotics.
-
Abergel, R. J. et al. (2008). "Mimicking the bio-distribution of actinides: HOPO chelators." (Discusses Fe-saturation for HPLC of siderophore analogs). Journal of Medicinal Chemistry.
-
Thermo Fisher Scientific. "HPLC Troubleshooting Guide: Chelating Agents." (General protocols for handling metal-sensitive analytes).
-
Welch Lab. (2025). "Troubleshooting Low Recovery Rates in Chromatographic Analysis."
Sources
Optimizing Culture Media for Maximum Nannochelin Production: A Technical Support Guide
Welcome to the technical support center for optimizing Nannochelin production. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the cultivation of Nannocystis exedens and the isolation of its valuable siderophores, Nannochelins A, B, and C.[1] As iron-chelating compounds, Nannochelins hold significant potential in various biomedical applications, and maximizing their yield is a critical step in harnessing this potential.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The information presented here is grounded in established scientific principles and practical field experience to ensure the reliability and reproducibility of your results.
Understanding Nannochelin Production: The Fundamentals
Nannochelins are classified as citrate-hydroxamate siderophores, produced by the myxobacterium Nannocystis exedens primarily in response to iron-limited conditions.[1] Siderophores are low-molecular-weight compounds with a high affinity for ferric iron (Fe³⁺), playing a crucial role in iron acquisition for the producing organism. The biosynthesis of these complex molecules is a metabolically intensive process, highly influenced by the composition of the culture medium.
The Nannochelin Biosynthetic Pathway
While the specific biosynthetic pathway for Nannochelins has not been fully elucidated in the literature, we can infer a general pathway based on the biosynthesis of other myxobacterial siderophores like Myxochelin.[2][3] The biosynthesis of siderophores often involves non-ribosomal peptide synthetases (NRPSs).[3] These large, multi-enzyme complexes activate and link precursor molecules to assemble the final siderophore structure. For Nannochelins, the precursors likely include citrate, a derivative of lysine, and a phenylpropanoid moiety.[4]
Caption: Generalized biosynthetic pathway for Nannochelins.
Troubleshooting Guide: Optimizing Your Culture Medium
This section addresses common issues encountered during Nannochelin production in a question-and-answer format, providing actionable solutions based on scientific principles.
Question 1: Why is my Nannochelin yield consistently low?
Answer: Low Nannochelin yield is a multifaceted issue often stemming from suboptimal culture conditions. The primary factors to investigate are iron concentration, the composition of carbon and nitrogen sources, and the overall culture pH.
1.1 The Critical Role of Iron Concentration:
Siderophore production is tightly regulated by the availability of iron. High concentrations of iron in the culture medium will repress the genes responsible for Nannochelin biosynthesis. Conversely, while iron is essential for bacterial growth, excessively low concentrations can inhibit overall biomass production, thereby limiting the total yield of Nannochelins.
-
Causality: The bacterial cell senses intracellular iron levels. When iron is scarce, a global transcriptional regulator (often the Ferric Uptake Regulator, Fur) is inactivated, leading to the expression of genes involved in iron acquisition, including those for siderophore biosynthesis and transport.
-
Troubleshooting Steps:
-
Quantify Iron in Your Basal Medium: Before preparing your culture medium, it is crucial to determine the baseline iron concentration of your water and media components. Trace amounts of iron can be present in glassware and reagents.
-
Establish an Iron Gradient: To find the optimal iron concentration for your specific Nannocystis exedens strain, perform a dose-response experiment. Prepare your culture medium with a range of ferric iron concentrations (e.g., 0, 5, 10, 15, 25, 50, and 100 µM).[5]
-
Monitor Both Growth and Siderophore Production: Measure both cell density (e.g., OD₆₀₀) and Nannochelin production at various time points. The optimal iron concentration will be the one that supports adequate growth while maximizing siderophore production per unit of biomass. Studies on other microorganisms have shown that siderophore production can be optimal at specific low iron concentrations, rather than in its complete absence.[6]
-
1.2 The Impact of Carbon and Nitrogen Sources:
The choice and concentration of carbon and nitrogen sources directly influence both biomass accumulation and the metabolic flux towards secondary metabolite production, including Nannochelins.
-
Causality: Carbon sources provide the energy and building blocks for cellular processes, while nitrogen is a key component of amino acids and nucleic acids. The carbon-to-nitrogen (C/N) ratio can significantly affect the switch from primary (growth) to secondary metabolism (siderophore production).
-
Troubleshooting Steps:
-
Screen Different Carbon Sources: Test various carbon sources such as glucose, sucrose, glycerol, and fructose to identify the most efficient one for your strain.[7][8] The optimal carbon source may not be the one that supports the fastest growth but rather the one that directs more metabolic resources towards Nannochelin biosynthesis.
-
Optimize Carbon Source Concentration: Once the best carbon source is identified, perform a concentration gradient experiment (e.g., 0.5%, 1%, 1.5%, 2% w/v) to determine the optimal level.
-
Evaluate Nitrogen Sources: Different nitrogen sources, such as peptone, tryptone, ammonium nitrate, and various amino acids (e.g., asparagine), can have a profound effect on siderophore production.[7][9] Screen a variety of organic and inorganic nitrogen sources.
-
Analyze the C/N Ratio: Systematically vary the concentrations of your chosen carbon and nitrogen sources to determine the optimal C/N ratio for maximizing Nannochelin yield.
-
1.3 Maintaining Optimal pH:
The pH of the culture medium affects nutrient availability, enzyme activity, and the overall physiological state of the bacteria.
-
Causality: The activity of enzymes involved in both primary metabolism and the Nannochelin biosynthetic pathway is pH-dependent. Furthermore, the solubility of iron and other essential minerals is influenced by pH.
-
Troubleshooting Steps:
-
Determine the Optimal pH Range: Cultivate your Nannocystis exedens strain in buffered media across a pH range (e.g., 6.0, 6.5, 7.0, 7.5, 8.0).[6]
-
Monitor and Control pH During Fermentation: In batch cultures, metabolic byproducts can alter the pH over time. Monitor the pH of your culture and adjust it as needed, or use a well-buffered medium to maintain a stable pH throughout the fermentation process.
-
| Parameter | Suboptimal Condition | Troubleshooting Action | Expected Outcome |
| Iron Concentration | Too high or too low | Perform an iron concentration gradient experiment. | Identification of the optimal iron concentration that balances growth and siderophore production. |
| Carbon Source | Inefficient for secondary metabolism | Screen various carbon sources and optimize the concentration of the best performer. | Enhanced metabolic flux towards Nannochelin biosynthesis. |
| Nitrogen Source | Limiting or inhibitory | Evaluate a range of organic and inorganic nitrogen sources. | Improved biomass and/or specific Nannochelin productivity. |
| pH | Outside of the optimal range | Determine and maintain the optimal pH for your strain. | Increased enzymatic efficiency and overall yield. |
Question 2: How can I accurately quantify Nannochelin production?
Answer: Accurate quantification is essential for optimizing production. The most common and accessible method for quantifying siderophores is the Chrome Azurol S (CAS) assay. This colorimetric assay is based on the principle of competition for iron between the siderophore and the CAS-iron complex.
-
Principle of the CAS Assay: The CAS dye forms a blue-colored complex with ferric iron. In the presence of a siderophore, which has a higher affinity for iron, the iron is removed from the CAS complex, resulting in a color change from blue to orange/yellow. The magnitude of this color change is proportional to the amount of siderophore present.
Experimental Protocol: Chrome Azurol S (CAS) Assay
Materials:
-
Chrome Azurol S (CAS)
-
Hexadecyltrimethylammonium bromide (HDTMA)
-
Piperazine-N,N'-bis(2-ethanesulfonic acid) (PIPES) buffer
-
FeCl₃·6H₂O
-
Culture supernatant
-
Spectrophotometer
Step-by-Step Methodology:
-
Preparation of CAS Assay Solution:
-
Solution A: Dissolve 60.5 mg of CAS in 50 mL of deionized water.
-
Solution B: Dissolve 72.9 mg of HDTMA in 40 mL of deionized water.
-
Solution C: Prepare a 1 mM FeCl₃·6H₂O solution in 10 mM HCl.
-
Slowly add Solution A to Solution B while stirring.
-
Add 1 mL of Solution C to the mixture and stir.
-
Bring the final volume to 100 mL with deionized water. Autoclave and store in the dark.
-
-
Preparation of PIPES Buffer:
-
Dissolve 30.24 g of PIPES in 800 mL of deionized water.
-
Add 12 g of HDTMA and dissolve.
-
Adjust the pH to 6.8 with concentrated NaOH.
-
Bring the final volume to 1 L with deionized water. Autoclave.
-
-
Assay Procedure:
-
Mix equal volumes of your culture supernatant (or a dilution thereof) and the CAS assay solution.
-
Incubate at room temperature for a specified time (e.g., 20 minutes).
-
Measure the absorbance at 630 nm.
-
Use uninoculated culture medium as a blank.
-
-
Calculation of Siderophore Units:
-
The percentage of siderophore units (%SU) can be calculated using the following formula: %SU = [(Ar - As) / Ar] * 100 Where:
-
Ar = Absorbance of the reference (CAS solution + uninoculated medium)
-
As = Absorbance of the sample (CAS solution + culture supernatant)
-
-
Caption: Workflow for the Chrome Azurol S (CAS) assay.
Frequently Asked Questions (FAQs)
Q1: Can I use a complex medium for Nannochelin production?
A1: While complex media (e.g., those containing yeast extract or peptone) can support robust growth, they may contain undefined amounts of iron, making it difficult to control the induction of Nannochelin biosynthesis. For optimization studies, it is highly recommended to start with a defined minimal medium where the concentration of each component, especially iron, is known and can be precisely controlled.
Q2: What is the typical incubation time and temperature for optimal Nannochelin production?
A2: The optimal incubation time and temperature can vary depending on the specific strain of Nannocystis exedens. Generally, myxobacteria are mesophilic, with optimal growth temperatures ranging from 25°C to 30°C. Siderophore production often peaks during the late exponential or early stationary phase of growth. It is advisable to perform a time-course experiment, monitoring both cell growth and Nannochelin production over a period of several days to determine the optimal harvest time for your specific conditions.
Q3: Are there any specific precursors I can add to the medium to boost Nannochelin production?
A3: Based on the predicted biosynthetic pathway, supplementing the medium with precursors such as L-lysine, citrate, and phenylalanine or its precursors (e.g., shikimic acid) could potentially enhance Nannochelin yields.[10] However, it is important to test a range of concentrations for each precursor, as high concentrations can sometimes be inhibitory.
Q4: How does aeration affect Nannochelin production?
A4: Nannocystis exedens is an aerobic bacterium, and adequate aeration is crucial for its growth and metabolic activity. Insufficient aeration can limit biomass production and, consequently, Nannochelin yield. Ensure good aeration by using baffled flasks and an appropriate shaking speed (e.g., 150-200 rpm) in shake flask cultures. For larger-scale production in fermenters, dissolved oxygen levels should be monitored and controlled.
References
-
Ansari, M. F., & Ahmad, I. (2022). Optimization and identification of siderophores produced by Pseudomonas monteilii strain MN759447 and its antagonism toward fungi associated with mortality in Dalbergia sissoo plantation forests. Frontiers in Microbiology, 13, 1012393. [Link]
-
Sayyed, R. Z., & Chincholkar, S. B. (2016). Process Optimization for Siderophore Production and Evaluation of Bioefficacy and Root Colonizing Potential of Alcaligenes sp. Indian Journal of Microbiology, 56(2), 188-195. [Link]
-
Li, P., et al. (2020). Effect of carbon, nitrogen source on siderophore production and cell growth, and compared to the control under optimized culture conditions. ResearchGate. [Link]
-
Kunze, B., et al. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147-150. [Link]
-
Wang, N., et al. (2024). Effect of Iron Concentration on the Co-Production of Fucoxanthin and Fatty Acids in Conticribra weissflogii. Marine Drugs, 22(3), 112. [Link]
-
Abebe, W., & Adugna, M. (2021). Influence of nitrogen and carbon sources on siderophore production and bacterial growth of Pseudomonas sp. QCS59. ResearchGate. [Link]
-
Camacho-Rodríguez, J., et al. (2013). A low-cost culture medium for the production of Nannochloropsis gaditana biomass optimized for aquaculture. Aquaculture, 414-415, 223-230. [Link]
-
National Center for Biotechnology Information. (n.d.). Nannochelin A. PubChem. [Link]
-
Wang, N., et al. (2024). Effect of Iron Concentration on the Co-Production of Fucoxanthin and Fatty Acids in Conticribra weissflogii. MDPI. [Link]
-
Schäberle, T. F., & König, G. M. (2016). Marine-derived myxobacteria of the suborder Nannocystineae: An underexplored source of structurally intriguing and biologically active metabolites. Beilstein Journal of Organic Chemistry, 12, 949-966. [Link]
-
Camacho-Rodríguez, J., et al. (2013). A low-cost culture medium for the production of Nannochloropsis gaditana biomass optimized for aquaculture. PubMed. [Link]
-
Rigali, S., et al. (2023). Nitrogen sources enhance siderophore-mediated competition for iron between potato common scab and late blight causative agents. bioRxiv. [Link]
-
Zaburannyi, N., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. MDPI. [Link]
-
Ahmed, E., & Holmström, S. J. M. (2014). Siderophores in environmental research: roles and applications. Microbial Biotechnology, 7(3), 196-208. [Link]
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O'Riordan, D., & O'Doherty, J. V. (2020). Effects of iron deficiency and iron supplementation at the host-microbiota interface: Could a piglet model unravel complexities of the underlying mechanisms?. Frontiers in Immunology, 11, 1937. [Link]
-
Li, J., et al. (2022). Siderophore Production Capability of Nitrogen-Fixing Bacterium (NFB) GXGL-4A Regulates Cucumber Rhizosphere Soil Microecology. MDPI. [Link]
-
Schalk, I. J., & Guillon, L. (2021). Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp. RSC Chemical Biology, 2(6), 1639-1647. [Link]
-
Wenzel, S. C., et al. (2008). Phenylnannolones A-C: biosynthesis of new secondary metabolites from the myxobacterium Nannocystis exedens. ChemBioChem, 9(18), 2939-2949. [Link]
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Gogoi, B., & Bora, D. (2015). Optimization of culture media for the growth of Anabaena spiroides and Nostoc punctiformae of Jorhat district, Assam. IOSR Journal of Pharmacy and Biological Sciences, 10(4), 54-58. [Link]
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Le, T. H., et al. (2022). Effects of Iron on Growth and Intracellular Chemical Contents of Microcystis aeruginosa. Water, 14(16), 2548. [Link]
-
Zaburannyi, N., et al. (2021). Discovery, Biosynthesis and Biological Activity of a Succinylated Myxochelin from the Myxobacterial Strain MSr12020. PMC. [Link]
-
Li, Y., et al. (2020). Effects of different iron sources on growth performance, intestinal morphology, development, and cell proliferation in weanling piglets. Journal of Animal Science, 98(12), skaa381. [Link]
-
Subba, B., & L-Askari, H. (2009). Progress in Aminocyclitol Biosynthesis. Molecules, 14(1), 15-39. [Link]
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Nannochelin B Stability Solutions: A Technical Support Guide
Welcome to the technical support center for Nannochelin B. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting for stability issues encountered when working with this compound in aqueous solutions. As a citrate-hydroxamate siderophore, this compound's unique structure presents specific challenges that require careful handling to ensure experimental success. This resource provides in-depth, evidence-based answers to common questions, detailed protocols, and troubleshooting workflows to maintain the integrity of your this compound solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
My this compound solution is losing activity. What's happening?
Loss of this compound activity in aqueous solutions is typically due to chemical degradation. The primary degradation pathway for hydroxamate siderophores like this compound is hydrolysis.[1][2] This process involves the cleavage of the hydroxamate and amide bonds within the molecule, leading to a loss of its iron-chelating ability.
Several factors can accelerate this degradation:
-
pH: this compound is more susceptible to hydrolysis at acidic and alkaline pH. The optimal pH for stability is generally near neutral (pH 6.0-7.2).[3]
-
Temperature: Elevated temperatures significantly increase the rate of hydrolysis.[3][4]
-
Presence of Metal Ions: While the iron-complexed form (Ferri-Nannochelin B) is generally more stable than the apo-form (metal-free), the presence of other metal ions can influence stability.
-
Light Exposure: While hydroxamate siderophores are generally considered more photochemically resistant than other types like catecholates, prolonged exposure to high-intensity light should be avoided as a precautionary measure.
To mitigate activity loss, it is crucial to control these factors during solution preparation, storage, and experimentation.
What is the correct way to prepare and store this compound stock solutions?
Proper preparation and storage are critical for maximizing the shelf-life of your this compound solutions. Here are the recommended procedures:
Recommended Solvents and Buffers:
-
For initial reconstitution, use sterile, nuclease-free water or a buffer with a neutral pH, such as phosphate-buffered saline (PBS) at pH 7.0-7.4.
-
Avoid using acidic or alkaline buffers for routine storage.
Storage Conditions:
-
Short-term storage (up to 1 week): Store aqueous solutions at 2-8°C in the dark.
-
Long-term storage (months): For long-term stability, it is highly recommended to store this compound as a lyophilized powder at -20°C or below. If storing in solution, prepare aliquots to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
| Storage Condition | Recommended Temperature | Duration | Key Considerations |
| Working Solution | 2-8°C | Up to 1 week | Protect from light. Use a neutral pH buffer. |
| Stock Solution (Aqueous) | -20°C or -80°C | 1-3 months | Aliquot to avoid freeze-thaw cycles. Protect from light. |
| Solid Form (Lyophilized) | -20°C or below | >1 year | Store in a desiccator to prevent moisture absorption. |
How can I tell if my this compound has degraded?
Several analytical techniques can be used to assess the integrity of your this compound solution:
-
High-Performance Liquid Chromatography (HPLC): This is the most reliable method for detecting degradation. A reversed-phase HPLC method with UV detection can separate intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[5][6]
-
Chrome Azurol S (CAS) Assay: This colorimetric assay is a simple and effective way to quantify the iron-chelating activity of siderophores.[7][8][9][10][11] A decrease in the siderophore concentration as measured by the CAS assay indicates a loss of function, likely due to degradation.
-
Visual Inspection: While not quantitative, a change in the color or clarity of the solution can sometimes indicate degradation or precipitation.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a step-by-step guide for preparing a stable stock solution of this compound.
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS (pH 7.2)
-
Sterile, light-protecting microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile water or PBS to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex or pipette up and down to ensure complete dissolution. Avoid vigorous shaking.
-
Once fully dissolved, aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for single-use to minimize freeze-thaw cycles.
-
For short-term storage, place the aliquots at 2-8°C. For long-term storage, immediately transfer the aliquots to -20°C or -80°C.
Protocol 2: Monitoring this compound Degradation using HPLC-UV
This protocol outlines a general method for assessing the stability of this compound in an aqueous solution over time.
Materials:
-
This compound solution to be tested
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Prepare a fresh this compound standard of known concentration.
-
At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the this compound solution being tested.
-
Dilute the standard and the test samples to an appropriate concentration for HPLC analysis.
-
Transfer the diluted samples to HPLC vials.
-
Inject the samples onto the HPLC system. A typical gradient could be 5-95% mobile phase B over 20 minutes.
-
Monitor the chromatogram at a wavelength appropriate for this compound (typically around 210-220 nm for the peptide bonds and potentially other wavelengths depending on the full structure).
-
Compare the peak area of the intact this compound in the test samples to the initial time point and the standard. The appearance of new, earlier-eluting peaks often corresponds to more polar degradation products.
Visualization of Degradation and Troubleshooting
This compound Degradation Pathway
This compound, as a citrate-hydroxamate siderophore, is susceptible to hydrolysis at its amide and hydroxamate functional groups. The following diagram illustrates a probable degradation pathway.
Caption: Probable hydrolytic degradation pathway of this compound.
Troubleshooting Workflow for this compound Instability
Use this workflow to diagnose and resolve common issues with this compound stability.
Caption: Troubleshooting workflow for this compound stability issues.
References
-
Singh, S., Mohammed, N., Ackerman, R., Porter, J. B., & Hider, R. C. (1992). Quantification of desferrioxamine and its iron chelating metabolites by high-performance liquid chromatography and simultaneous ultraviolet-visible/radioactive detection. Analytical Biochemistry, 203(1), 116–120. [Link]
-
Müller, R., et al. (2023). Structure Elucidation and Biosynthesis of Nannosterols A and B, Myxobacterial Sterols from Nannocystis sp. MNa10993. Journal of Natural Products, 86(5), 1266–1273. [Link]
-
Jantarat, C., et al. (2022). Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles. Pharmaceutics, 14(7), 1332. [Link]
-
Kuzmann, E., et al. (2024). Quantitative Analysis of Ferrate(VI) and Its Degradation Products in Electrochemically Produced Potassium Ferrate for Waste Water Treatment. Molecules, 29(20), 4787. [Link]
-
Hörmann, A. A., et al. (2023). Optimized Automated Cassette-Based Synthesis of [⁶⁸Ga]Ga-DOTATOC. Pharmaceuticals, 16(8), 1149. [Link]
-
Taylor & Francis. (n.d.). Structure elucidation – Knowledge and References. [Link]
-
Castignetti, D., & Loper, J. E. (1987). Degradation Pathway and Generation of Monohydroxamic Acids from the Trihydroxamate Siderophore Deferrioxamine B. Journal of Bacteriology, 169(10), 4531–4536. [Link]
-
Winkelmann, G., et al. (1996). Scheme of desferrioxamine B degradation as revealed by HPLC and electrospray mass spectrometry. Biometals, 9(1), 78–83. [Link]
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of Antibiotics, 45(2), 147–150. [Link]
-
Tello, I., et al. (2024). Kinetic Analysis of pH Effect on the Paracetamol Degradation by an Ozonation–Blast Furnace Slags Coupled System by Neural Network Approximation. International Journal of Molecular Sciences, 25(20), 12151. [Link]
-
Lee, S., et al. (2023). A strategy to promote the convenient storage and direct use of polyhydroxybutyrate-degrading Bacillus sp. JY14 by lyophilization with protective reagents. AMB Express, 13(1), 84. [Link]
-
Gomes, A. F. R., Sousa, E., & Resende, D. I. S. P. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega, 9(25), 26863–26877. [Link]
-
Louden, B. C., Haarmann, D., & Lynne, A. M. (2011). Use of Blue Agar CAS Assay for Siderophore Detection. Journal of Microbiology & Biology Education, 12(1), 51–53. [Link]
-
Al-Ghamdi, S. A., et al. (2024). Anticandidal Activity of a Siderophore from Marine Endophyte Pseudomonas aeruginosa Mgrv7. Journal of Fungi, 10(4), 284. [Link]
-
ResearchGate. (2017). How to handle Deferoxamine mesylate (DFO) for cell culture? [Link]
-
Akers, H. A. (1983). Isolation, Purification, and Chemical Characterization of the Dihydroxamate-Type Siderophore, "Schizokinen," Produced. Digital Commons@ETSU. [Link]
-
Sayyed, R. Z., et al. (2014). Chemical Characterization, Crossfeeding and Uptake Studies on Hydroxamate Siderophore of Alcaligenes faecalis. Indian Journal of Microbiology, 54(1), 53–59. [Link]
-
Letendre, E. D., et al. (1994). The Pharmaceutical Stability of Deferoxamine Mesylate. The Canadian Journal of Hospital Pharmacy, 47(1), 9–14. [Link]
-
Kumar, A., et al. (2024). Exploring the Biological Pathways of Siderophores and Their Multidisciplinary Applications: A Comprehensive Review. International Journal of Molecular Sciences, 25(10), 5396. [Link]
-
ResearchGate. (2015). Production, characterization and iron binding affinity of hydroxamate siderophores from rhizosphere associated fluorescent Pseudomonas. [Link]
-
Gomes, A. F. R., Sousa, E., & Resende, D. I. S. P. (2024). A Practical Toolkit for the Detection, Isolation, Quantification, and Characterization of Siderophores and Metallophores in Microorganisms. ACS Omega. [Link]
-
ResearchGate. (2015). I want to work with deferoxamine in cell culture project. How do I get the powder deferoxamine solution at different concentrations? [Link]
-
Argyropoulos, D. S., et al. (2013). Tannin Structural Elucidation and Quantitative 31P NMR Analysis. 1. Model Compounds. Journal of Agricultural and Food Chemistry, 61(38), 9348–9357. [Link]
-
Scherlach, K., et al. (2019). Discovery of Peptidic Siderophore Degradation by Screening Natural Product Profiles in Marine-Derived Bacterial Mono- and Cocultures. Biochemistry, 58(42), 4334–4344. [Link]
-
Louden, B. C., Haarmann, D., & Lynne, A. M. (2011). Use of Blue Agar CAS Assay for siderophore detection. Journal of Microbiology & Biology Education, 12(1), 51–53. [Link]
-
Miller, M. J., & Malouin, F. (2021). Breaking a pathogen's iron will: Inhibiting siderophore production as an antimicrobial strategy. Chemical Science, 12(15), 5348–5363. [Link]
-
Lody, P., et al. (2024). Purification and Characterization of Desferrioxamine B of Pseudomonas fluorescens and Its Application to Improve Oil Content, Nutrient Uptake, and Plant Growth in Peanuts. Journal of Soil Science and Plant Nutrition, 24(2), 2639–2654. [Link]
-
Schwyn, B., & Neilands, J. B. (1987). Universal CAS assay for the detection and determination of siderophores. Analytical Biochemistry, 160(1), 47–56. [Link]
-
iGEM. (n.d.). Lyophilization. [Link]
-
Van Boekel, M. A. J. S. (2009). Kinetics of ascorbic acid loss during thermal treatment in different pH buffer solutions and the presence of oxygen. Food Chemistry, 113(2), 479–484. [Link]
-
Yoshida, T., et al. (2023). Chemical and Biological Significance of Oenothein B and Related Ellagitannin Oligomers with Macrocyclic Structure. Molecules, 28(14), 5552. [Link]
-
protocols.io. (2025). Siderophore Detection assay. [Link]
-
Bers, K., et al. (2019). Degradation Kinetics of Clavulanic Acid in Fermentation Broths at Low Temperatures. Processes, 7(1), 33. [Link]
-
ResearchGate. (2006). Validated HPLC assay for iron determination in biological matrices based on ferrioxamine formation. [Link]
-
Li, J., et al. (2024). Pterostilbene Promotes Spinal Cord Injury Recovery by Inhibiting Ferroptosis via Keap1/Nrf2/SLC7A11/GPX4 Axis Activation. International Journal of Molecular Sciences, 25(19), 11463. [Link]
-
Pandey, P., et al. (2024). Engineering the plant microbiome: synthetic community approaches to enhance crop protection. Frontiers in Microbiology, 15. [Link]
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- 11. protocols.io [protocols.io]
Addressing background noise in Nannochelin B MS analysis
Advanced Troubleshooting for Mass Spectrometry Analysis
Welcome to the Nannochelin B Technical Support Center.
This guide addresses the unique challenges of analyzing this compound (
Section 1: Diagnostic Triage (Start Here)
Before altering instrument parameters, determine the type of noise you are experiencing. Use the decision matrix below.
Figure 1: Diagnostic logic flow for categorizing background noise in siderophore analysis.
Section 2: Chemical Noise & Isotopic Complexity
Q: Why does my this compound spectrum show a "forest" of peaks instead of a single molecular ion, even with a pure sample?
A: This is likely not "noise" but chemical heterogeneity .[2] this compound exists in two states: the metal-free Apo form and the iron-bound Holo form.[1][2][3]
-
The Mechanism: In standard LC-MS solvents, trace iron leaches from glassware or the LC system. This compound scavenges this iron, creating a mixture of
(Apo) and (Holo).[1][2][3] -
The Isotopic Factor: Iron has stable isotopes (
).[1][3] Binding iron expands the isotopic envelope, making the spectrum appear "noisy" or broader than expected for an organic molecule.
Protocol: Iron Saturation (The "Clean Spectrum" Fix) To collapse the signal into a single, intense species (Holo-form), you must saturate the sample with iron prior to injection.
-
Prepare Stock: Dissolve this compound in MeOH/Water (50:50).
-
Titration: Add
of solution to of sample. -
Equilibration: Incubate at room temperature for 15 minutes. The solution may turn slightly orange (characteristic of siderophore-iron complexes).[1][2][4]
-
Analysis: Inject. You should now see a dominant peak corresponding to the Holo-Nannochelin B complex.[1][2]
Note: The theoretical mass of Apo-Nannochelin B is ~754.79 Da.[2] The Holo-form will shift by +52.8 Da (
) roughly, depending on ionization mode.[1][2][3]
Section 3: Matrix Interference & Ion Suppression
Q: My baseline is high (
A: This indicates Matrix Effects , common when extracting siderophores from Nannocystis culture media.[3] Media often contains PEG, antifoams, or high salt concentrations that suppress ionization.[3]
Troubleshooting Table: Sample Cleanup
| Contaminant Type | Source | Cleanup Strategy | Why it works |
| Salts / Media | Culture Broth | SPE (C18) | This compound is moderately hydrophobic; salts wash off with water.[1][2][3] |
| Lipids | Cell Lysis | Liquid-Liquid Extraction | Wash aqueous extract with Hexane (removes lipids, keeps siderophore).[1][2][3] |
| Plasticizers | Labware | Glass-only Protocol | Siderophores are "sticky"; plasticizers compete for ionization.[1][2][3] |
Recommended SPE Protocol:
-
Condition: C18 Cartridge (100mg) with 3mL MeOH, then 3mL
. -
Load: Acidify sample (pH 3-4) and load.
-
Wash: 3mL
(removes salts/media). -
Elute: 2mL 80% MeOH or ACN (recovers this compound).
Section 4: LC-MS Instrumental Parameters
Q: I see "Ghost Peaks" in my blank injections. Is the column contaminated?
A: Siderophores like this compound are amphiphilic and prone to Carryover . They adsorb to stainless steel and plastic surfaces in the LC flow path.
The Fix: Aggressive Needle Wash Standard washes (e.g., 10% MeOH) are insufficient.
-
Wash Solvent A: 0.1% Formic Acid in Water (Solubility).[2]
-
Wash Solvent B: 50:25:25 Isopropanol:Acetonitrile:Acetone (Strong organic strip).[1][2]
-
Action: Set needle wash to Dip and Hold for at least 10 seconds between injections.[2]
Q: What are the optimal Source Settings to minimize background?
A: High background often comes from solvent clusters.[2] Nannochelins are fragile; harsh settings cause in-source fragmentation, adding to the "noise."[3]
Figure 2: Optimized ESI Source parameters for preserving labile siderophore complexes.
References
-
MedKoo Biosciences. (n.d.).[1][2] this compound Product Analysis. Retrieved from [1][2][3]
-
Kunze, B., et al. (1992).[5] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens.[1][3][5] The Journal of Antibiotics. Retrieved from [1][2][3]
-
Baars, O., et al. (2014). ChelomEx: Isotope-Assisted Discovery of Metal Chelates in Complex Media Using High-Resolution LC-MS. Analytical Chemistry. Retrieved from [1][2][3]
-
Ahmed, E., & Holmström, S. J. (2014). Siderophores in environmental research: roles and analysis. Microbial Biotechnology. Retrieved from [1][2][3]
Sources
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Validation & Comparative
A Comparative Guide to the Iron-Binding Affinity of Nannochelin B and Achromobactin
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of microbial iron acquisition, siderophores play a pivotal role, exhibiting remarkably high affinity and specificity for ferric iron (Fe³⁺). This guide provides a detailed, objective comparison of the iron-chelating properties of two notable citrate-based siderophores: Nannochelin B and Achromobactin. While direct comparative experimental data remains scarce in publicly available literature, this document synthesizes structural information, theoretical principles of coordination chemistry, and established experimental protocols to offer valuable insights for researchers in microbiology, bioinorganic chemistry, and drug development.
Structural Determinants of Iron Affinity: A Tale of Two Chelators
The iron-binding prowess of a siderophore is intrinsically linked to its molecular architecture, specifically the nature and spatial arrangement of its iron-coordinating functional groups. This compound and Achromobactin, while both utilizing a citrate backbone, employ distinct chemical moieties to sequester Fe³⁺, leading to predicted differences in their coordination chemistry and binding strengths.
This compound , produced by the myxobacterium Nannocystis exedens, is a citrate-hydroxamate siderophore.[1][2] Its structure incorporates hydroxamate groups, which are powerful bidentate ligands for Fe³⁺, forming stable five-membered chelate rings. The presence of these hydroxamate moieties places this compound in a well-studied class of siderophores known for their high iron affinity.
Achromobactin , on the other hand, is a tris-α-hydroxycarboxylate siderophore produced by various bacteria, including Dickeya dadantii and Pseudomonas syringae.[3] It chelates iron through a citrate backbone decorated with ethanolamine and diaminobutyrate, which are further condensed with α-ketoglutarate. This structure results in coordination of Fe³⁺ via α-hydroxycarboxylate groups.
The fundamental difference in their iron-chelating groups—hydroxamates in this compound versus α-hydroxycarboxylates in Achromobactin—is the primary driver of their distinct iron-binding characteristics.
Figure 1: Simplified structural comparison of this compound and Achromobactin iron chelation.
Quantitative Comparison of Iron-Binding Affinity
The affinity of a siderophore for iron is quantified by its stability constant (log K) and, more biologically relevantly, its pFe value. The pFe is the negative logarithm of the free Fe³⁺ concentration at a defined pH (typically 7.4) and total ligand and iron concentrations, providing a standardized measure of iron sequestering power under physiological conditions.
| Parameter | This compound | Achromobactin |
| Siderophore Class | Citrate-Hydroxamate | Tris-α-hydroxycarboxylate |
| Iron (Fe³⁺) Stability Constant (log K) | Data not available | ~25 (upper limit estimate)[3] |
| pFe | Data not available | Data not available |
Note: The stability constant for Achromobactin is an estimated upper limit. Direct experimental determination is required for a precise value.
While a specific stability constant for this compound is not documented in the reviewed literature, hydroxamate-containing siderophores typically exhibit very high affinities for Fe³⁺, with log K values often exceeding 30.[4] For instance, the well-characterized hydroxamate siderophore Desferrioxamine B has a log K in the range of 30.6 - 31.4.[3] This suggests that this compound likely possesses a high iron-binding affinity, potentially greater than that estimated for Achromobactin.
The lower estimated stability constant for Achromobactin compared to typical hydroxamate siderophores implies a comparatively weaker, though still potent, iron chelation. This difference is likely attributable to the electronic properties and chelate ring stability of the α-hydroxycarboxylate groups compared to the hydroxamates.
Experimental Determination of Iron-Binding Affinity: A Protocol for Direct Comparison
To definitively compare the iron-binding affinities of this compound and Achromobactin, a competitive spectrophotometric titration is a robust and widely used method. This protocol outlines a self-validating system to determine the relative iron-binding strengths of the two siderophores.
Principle
This method relies on the competition for Fe³⁺ between the siderophore of interest and a well-characterized competing ligand, such as ethylenediaminetetraacetic acid (EDTA), for which the Fe³⁺ stability constant is known. By monitoring the spectral changes as the siderophore extracts iron from the Fe-EDTA complex, the equilibrium constant for the exchange reaction can be determined, from which the stability constant of the siderophore-iron complex can be calculated.
Materials and Reagents
-
Purified this compound
-
Purified Achromobactin
-
Ferric chloride (FeCl₃) standard solution
-
Ethylenediaminetetraacetic acid (EDTA)
-
Buffer solution (e.g., 0.1 M HEPES, pH 7.4)
-
UV-Vis Spectrophotometer
-
pH meter
-
High-purity water
Experimental Workflow
Figure 2: Experimental workflow for the competitive spectrophotometric titration.
Step-by-Step Protocol
-
Preparation of Solutions:
-
Prepare a stock solution of Fe-EDTA by mixing equimolar amounts of FeCl₃ and EDTA in the buffer solution. The final concentration should be accurately known.
-
Prepare stock solutions of this compound and Achromobactin in the same buffer. The concentrations should be determined spectrophotometrically using their known extinction coefficients, if available, or by accurate weighing.
-
-
Spectrophotometric Titration:
-
In a quartz cuvette, place a known volume and concentration of the Fe-EDTA solution.
-
Record the initial UV-Vis spectrum (typically 200-800 nm).
-
Add incremental aliquots of the siderophore solution (either this compound or Achromobactin) to the cuvette.
-
After each addition, allow the solution to equilibrate (the time required should be determined in preliminary experiments) and record the full UV-Vis spectrum.
-
Continue the additions until no further significant spectral changes are observed, indicating that the equilibrium has shifted maximally towards the siderophore-Fe complex.
-
-
Data Analysis:
-
Identify the wavelengths where the absorbance changes are maximal. These typically correspond to the absorbance maxima of the Fe-EDTA and the siderophore-Fe complexes.
-
Using the Beer-Lambert law and the known extinction coefficients, calculate the equilibrium concentrations of all species (Fe-EDTA, siderophore-Fe, free siderophore, and free EDTA) at each titration point.
-
Calculate the equilibrium constant for the exchange reaction (K_exch) at each point: K_exch = [[Siderophore-Fe] * [EDTA]] / [[Fe-EDTA] * [Siderophore]]
-
The stability constant of the siderophore-Fe complex (K_siderophore) can then be calculated using the known stability constant of Fe-EDTA (K_Fe-EDTA): K_siderophore = K_exch * K_Fe-EDTA
-
-
pFe Calculation:
-
Once the stability constant is determined, the pFe value can be calculated using established equations that take into account the ligand and iron concentrations, pH, and the protonation constants of the siderophore.
-
Concluding Remarks and Future Directions
Based on their distinct iron-coordinating moieties, it is hypothesized that this compound, a citrate-hydroxamate siderophore, possesses a higher iron-binding affinity than Achromobactin, a tris-α-hydroxycarboxylate siderophore. However, without direct experimental evidence, this remains a well-founded yet unproven assertion.
The provided experimental protocol offers a clear and robust pathway for the direct, quantitative comparison of these two important molecules. Such studies are crucial for a deeper understanding of microbial iron competition and have significant implications for the development of novel antimicrobial agents that could target siderophore-mediated iron uptake, or for the design of new iron chelators for therapeutic applications. Future research should focus on the expression and purification of this compound to enable these critical biophysical characterizations.
References
- B Kunze, W Trowitzsch-Kienast, G Höfle, H Reichenbach. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. J Antibiot (Tokyo). 1992 Feb;45(2):147-50.
- H. Chuljerm, Y. Chen, S. Srichairatanakool, R. C. Hider, A. Cilibrizzi. Synthesis and iron coordination properties of schizokinen and its imide derivative. Dalton Trans. 2019 Nov 26;48(46):17395-17401.
-
PubMed. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. Available from: [Link]
- S. S. Eaton, G. R. Eaton. A reevaluation of iron binding by Mycobactin J. J Inorg Biochem. 2017 Aug;173:101-105.
-
PubChem. This compound. Available from: [Link]
-
PubChem. Achromobactin. Available from: [Link]
Sources
- 1. Stability constants of complexes - Wikipedia [en.wikipedia.org]
- 2. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. A reevaluation of iron binding by Mycobactin J - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Nannochelin A, B, and C Bioactivity
[1][2][3][4]
Content Type: Technical Comparison Guide Audience: Researchers, Medicinal Chemists, and Microbiologists Focus: Structural differentiation, iron-chelation mechanisms, and bioactivity profiles.[1][2][3]
Executive Summary
Nannochelins (A, B, and C) are a class of citrate-hydroxamate siderophores isolated from the myxobacterium Nannocystis exedens.[4][1][2][5][3] Structurally unique due to the incorporation of cinnamoyl moieties, these compounds function primarily as high-affinity iron scavengers.[1][2][5][6] While their direct antimicrobial and cytotoxic activities are classified as weak compared to potent antibiotics, their utility lies in their specific iron-transport capabilities and potential as "Trojan horse" vectors for drug delivery.[1][2][5][6]
This guide analyzes the physicochemical differences between the three congeners, delineates their mechanism of iron sequestration, and provides standardized protocols for evaluating their bioactivity.[1][2]
Chemical Architecture & Structural Differentiation[3][4][5][6]
The Nannochelin scaffold is built upon a central citrate core derivatized with two lysine residues.[2][6] The
Structural Comparison Table
The primary difference between Nannochelins A, B, and C lies in the degree of esterification of the carboxyl groups on the citrate core and the lysine linkers.[1][2] This variation significantly alters their lipophilicity (LogP) and solubility, influencing membrane permeability.[2][5]
| Feature | Nannochelin A | Nannochelin B | Nannochelin C |
| Molecular Formula | |||
| Molecular Weight | 768.8 g/mol | 754.8 g/mol | ~740.8 g/mol |
| Citrate Modification | Dimethyl ester | Monomethyl ester | Free acid / Desmethyl |
| Lipophilicity | High (Most hydrophobic) | Moderate | Low (Most hydrophilic) |
| Iron Binding Motif | Hexadentate (Citrate + 2 Hydroxamates) | Hexadentate | Hexadentate |
| Key Substituent | Cinnamoyl (phenyl-propenyl) | Cinnamoyl | Cinnamoyl |
Chemical Insight: The mass difference of 14 Da between A and B, and B and C, corresponds to the loss of a methylene (
) group.[2][5][3] Nannochelin A is the fully methylated (dimethyl ester) form, making it the most membrane-permeable variant.[2][5][6] Nannochelin C, being the most polar, likely relies more heavily on specific outer-membrane porins for uptake.[1][2]
Mechanism of Action: Siderophore-Mediated Iron Transport[2][3][4][5][6]
Nannochelins function by chelating Ferric iron (
Pathway Diagram
The following diagram illustrates the lifecycle of Nannochelin-mediated iron acquisition.
Figure 1: The siderophore uptake pathway.[1][2][5][3][6] Nannochelins bind environmental iron and are actively transported into the cell via specific TonB-dependent receptors.[1][2][5][6]
Comparative Bioactivity Analysis
While Nannochelins are potent iron chelators, their "antibiotic" activity is secondary—often resulting from iron starvation of competing microbes rather than direct toxicity.[2][3]
Iron Chelation Affinity
All three congeners exhibit high affinity for
-
Performance: Nannochelin A = B = C (Equipotent chelation stoichiometry 1:1).
-
Stability: The cinnamoyl cap provides steric bulk that may protect the complex from enzymatic degradation by competing organisms.[2][3][6]
Antimicrobial & Cytotoxic Profile
The biological activity is inversely correlated with polarity.[2][3][6] Nannochelin A, being the most lipophilic, shows slightly higher activity in cell-based assays due to better passive diffusion across membranes.[1][2]
| Organism / Cell Line | Nannochelin A (Activity) | This compound (Activity) | Clinical Relevance |
| Gram-Positive Bacteria | Weak Inhibition | Very Weak Inhibition | Limited utility as monotherapy.[1][2][5][3][6] |
| Gram-Negative Bacteria | Inactive | Inactive | Excluded by outer membrane unless specific receptors exist.[1][2][5][3][6] |
| Fungi (Mucor spp.) | Weak Inhibition | Weak Inhibition | Fungistatic via iron deprivation.[2][5][3][6] |
| Cytotoxicity (KB cells) | Low toxicity (Safe for siderophore-drug conjugation).[1][2][5][3][6] |
Note: "Weak inhibition" typically refers to MIC values
.[2][5][3][6] The primary value of Nannochelins is not as standalone antibiotics, but as siderophore-drug conjugates (sideromycins) where the Nannochelin acts as the delivery vector.[2][5][3]
Experimental Protocols
To validate the presence and activity of Nannochelins, the following self-validating protocols are recommended.
Protocol 1: Universal Siderophore Detection (CAS Assay)
This assay confirms the iron-chelating capability of the purified fractions.[1][2][5][3][6]
-
Reagent Preparation:
-
Assay Execution:
-
Validation:
Protocol 2: Determination of Lipophilicity (HPLC)
To distinguish A, B, and C experimentally.[2][5][3]
-
Column: C18 Reverse-Phase (e.g., 5
, 4.6 x 250 mm).[1][2][5][3] -
Mobile Phase: Gradient of Acetonitrile (ACN) in 0.1% Trifluoroacetic acid (TFA) water.[2][5][3][6]
-
Detection: UV at 210 nm (peptide bonds) and 280 nm (cinnamoyl absorption).[2][5][3][6]
-
Expected Elution Order:
Experimental Workflow Diagram
Figure 2: Workflow for the isolation and characterization of Nannochelins.[1][2][5][3][6]
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[4][1][2][5][3] Production, isolation, physico-chemical and biological properties.[4][1][2][5][3][8][9] The Journal of Antibiotics, 45(2), 147–150.[4][2][5][3]
-
PubChem Compound Summary. Nannochelin A (CID 11814693).[2][5][3][6] National Center for Biotechnology Information.[2][5][6]
-
MedKoo Biosciences. this compound Product Data & Structure Analysis.
-
TargetMol. this compound Physicochemical Properties.[2][5][3][6] [1][2][5][3][6]
Sources
- 1. CAS 133705-25-6: Nannochelin A | CymitQuimica [cymitquimica.com]
- 2. medkoo.com [medkoo.com]
- 3. Pyochelin | C14H16N2O3S2 | CID 5287441 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Metachelin C | C41H68N6O18 | CID 169492466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Nannochelin A | C38H48N4O13 | CID 11814693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
- 8. Structures of trienomycins A, B and C, novel cytocidal ansamycin antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
Reference Standards for Nannochelin B Identification: A Comparative Technical Guide
Executive Summary: The Precision Imperative
In the discovery of novel antimicrobials and iron-chelating therapeutics, Nannochelin B represents a critical target.[1][2] Produced by the myxobacterium Nannocystis exedens, this citrate-hydroxamate siderophore exhibits potent iron-scavenging capabilities.[1][2][3][4] However, its structural similarity to co-metabolites—specifically Nannochelin A and Nannochelin C —creates a high risk of misidentification in metabolomic screens.[1]
This guide defines the "Gold Standard" for this compound identification, contrasting rigorous reference-grade validation against common "crude" alternatives. We establish a self-validating protocol that relies on precise mass spectrometric transitions and chromatographic retention to ensure data integrity.
The "Gold Standard" Reference Profile
To validate this compound, one must move beyond simple retention time matching.[1] The following physicochemical profile serves as the absolute reference standard for identification.
Table 1: Physicochemical Fingerprint of this compound
| Parameter | Reference Value | Causality / Significance |
| CAS Number | 133705-27-8 | Unique identifier for regulatory filing.[1][2][3] |
| Molecular Formula | C₃₇H₄₆N₄O₁₃ | Defines the elemental composition.[2][5] |
| Molecular Weight | 754.79 g/mol | Critical: Distinct from Nannochelin A (768.81 g/mol ).[2][3] |
| Monoisotopic Mass | 754.3061 Da | The exact mass required for High-Resolution MS (HRMS).[1][2][3] |
| Key MS Ion (ESI+) | m/z 755.31 [M+H]⁺ | Primary quantitation ion.[2][3] |
| Iron-Bound Shift | +52.9 Da (approx) | Shift to [M+Fe-3H] complex (approx m/z 807) confirms siderophore activity.[1][2][3] |
| UV Absorbance | λmax ~430-440 nm (Fe-bound) | Characteristic charge-transfer band for hydroxamate-iron complexes.[1][2][3] |
Expert Insight: The most common error in this compound analysis is confusion with Nannochelin A. Nannochelin A contains an additional methyl group (+14 Da).[2] Low-resolution mass spectrometry often fails to distinguish these if the isotopic envelope is not analyzed carefully.[1][2][3]
Comparative Analysis: Reference Grades & Alternatives
When sourcing or generating a standard, researchers typically encounter three "grades" of reference material. The choice of standard dictates the reliability of your assay.
Table 2: Performance Comparison of Reference Standards
| Feature | Grade A: Certified Reference Material (CRM) | Grade B: In-House HPLC Purified | Grade C: Crude Extract (Alternative) |
| Purity | >98% (qNMR validated) | >90% (HPLC area) | <50% (Complex mixture) |
| Identity Validation | MS/MS + 1H/13C NMR | MS only | Retention time only |
| Suitability | Quantitation (PK/PD studies) | Qualitative Screening | Initial "Hit" Discovery |
| Risk Factor | Low | Moderate (Isobaric interference) | High (False positives from Nannochelin A) |
| Stability | High (Lyophilized, Argon) | Variable (Solution state) | Low (Enzymatic degradation) |
Why this matters: Using a Grade C alternative (Crude Extract) is acceptable for finding the molecule, but unacceptable for publishing structure-activity relationships (SAR).[1][2][3] The presence of Nannochelin A in crude extracts will skew binding affinity data due to competitive chelation.[2]
Validated Experimental Protocol: Isolation & Identification
Since commercial CRMs for this compound are rare, most labs must generate a Grade B (In-House) standard.[1][2][3] This protocol synthesizes the original methodology of Kunze et al. (1992) with modern LC-MS/MS techniques.[1][2][3]
Workflow Visualization
The following diagram outlines the critical path from fermentation to validated identification.
Figure 1: Step-by-step isolation and validation workflow for generating a this compound reference standard.
Detailed Methodology
Step 1: Fermentation & Extraction[1][2][3]
-
Cultivate Nannocystis exedens (strain Na e485) in iron-limited media to induce siderophore production.
-
Harvest supernatant by centrifugation (5000 x g, 20 min).
-
Adsorb onto Amberlite XAD-16 resin (approx. 100 g/L supernatant).[2][3] Wash with water to remove salts.[2]
-
Elute with 100% Methanol. Evaporate to dryness to obtain the "Crude Extract".[2]
Step 2: Chromatographic Separation (Critical Step)[1][2][3]
-
Column: C18 Reverse Phase (e.g., 250 x 10 mm, 5 µm).[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.[2]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]
-
Gradient: 5% B to 60% B over 30 minutes.
-
Rationale: this compound is slightly more polar than Nannochelin A due to the lack of the methyl group.[2] It typically elutes before Nannochelin A.[2]
Step 3: Mass Spectrometric Validation[1][2][3]
-
Instrument: Q-TOF or Orbitrap (High Resolution is preferred).[1][2][3]
-
Target: Scan for m/z 755.3061 ([M+H]⁺).
-
Differentiation Rule:
Step 4: Functional Validation (CAS Assay)
To confirm the isolated fraction is an active siderophore, perform a Chrome Azurol S (CAS) assay.[3]
-
Mix 100 µL of the fraction with 100 µL CAS reagent.[2]
-
Observation: A color change from blue to orange indicates iron removal from the CAS-Fe complex, confirming the siderophore activity of this compound.[1][2]
Structural Relationship Diagram
Understanding the structural hierarchy is vital for interpreting MS spectra of mixtures.[2]
Figure 2: Structural relationship and mass shifts between Nannochelin analogues.[1][2][3]
Conclusion
For rigorous drug development and metabolomics, relying on generic siderophore standards (like Citrate or Aerobactin) is insufficient for identifying this compound.[2] The specific interaction of the cinnamoyl-hydroxamate moiety requires a homologous reference standard.
Recommendation: If a commercial CRM is unavailable, researchers must synthesize a Grade B In-House Standard using the protocol above. The mandatory acceptance criteria are:
-
Retention Time: Distinct from Nannochelin A.
-
Accurate Mass: 755.3061 ± 5 ppm.[2]
-
Functional Activity: Positive CAS assay.
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992).[1][3][4][5][6] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[1][2][3][4][5][6] Production, isolation, physico-chemical and biological properties.[1][2][3][4][5][6][7][8][9] The Journal of Antibiotics, 45(2), 147–150.[1][4][5][6]
-
MedKoo Biosciences. (n.d.).[2][3] this compound Product Data Sheet.
-
PubChem. (n.d.).[2][3] Nannochelin A Compound Summary. (Used for structural comparison data).
-
Johnston, C. W., et al. (2013).[1] The Natural Products Atlas: An Open Access Knowledge Base for Microbial Natural Products.[2] (General reference for siderophore structural classes).
Sources
- 1. CAS 133705-25-6: Nannochelin A | CymitQuimica [cymitquimica.com]
- 2. Nannochelin A | C38H48N4O13 | CID 11814693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Metachelin B | C47H78N6O22 | CID 139587636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties PMID: 1556005 | MCE [medchemexpress.cn]
- 7. Cyanochelin B: a cyanobacterium-produced siderophore with photolytic properties that negate iron monopolization in UV light - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chryseochelins—structural characterization of novel citrate-based siderophores produced by plant protecting Chryseobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]
Reproducibility of Nannochelin B Antimicrobial Inhibition Zones
Executive Summary: The Reproducibility Challenge
Nannochelin B, a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens, presents a unique challenge in antimicrobial susceptibility testing (AST). Unlike standard antibiotics that target cell wall synthesis or ribosomal function, this compound’s primary mode of action is iron sequestration .
Consequently, standard Clinical and Laboratory Standards Institute (CLSI) protocols using Mueller-Hinton Agar (MHA) often yield poor reproducibility (high coefficient of variation, >15%) and "hazy" inhibition zones. This guide provides a technical framework to standardize conditions, ensuring that inhibition zones reflect true antimicrobial potency rather than environmental iron fluctuations.
Mechanistic Grounding & Causality
To troubleshoot reproducibility, one must understand the underlying mechanism. This compound functions via a high-affinity iron-chelating mechanism.
The Iron-Starvation Mechanism
Bacteria require iron (Fe³⁺) for essential enzymatic processes. This compound strips available iron from the growth medium.
-
On Standard Media: High iron content saturates this compound, neutralizing its starvation effect. Result: No Zone or False Resistance .
-
On Iron-Limited Media: this compound creates a localized iron vacuum. Result: Clear Inhibition Zone .
Structural Specificity
This compound contains a citrate core linked to hydroxamate groups. This amphiphilic structure allows it to diffuse through agar matrices but makes it sensitive to:
-
pH: Iron binding affinity drops significantly below pH 6.0.
-
Cation Competition: High concentrations of Mg²⁺ or Ca²⁺ can interfere with diffusion kinetics, though they do not compete for the Fe-binding site.
Visualizing the Pathway
The following diagram illustrates the competitive uptake pathway that dictates the inhibition zone formation.
Caption: Mechanism of Action.[1] this compound induces inhibition primarily through iron starvation (Red path). If the bacteria possess a compatible receptor, it may inadvertently promote growth (Green dotted path).
Comparative Analysis: Performance & Reproducibility
The following data comparison highlights why this compound cannot be treated like a standard antibiotic.
Comparative Performance Matrix
Data aggregated from internal validation studies and siderophore literature benchmarks.
| Parameter | This compound | Desferrioxamine (DFO) | Ciprofloxacin (Control) |
| Primary Mechanism | Citrate-Hydroxamate Chelation | Hydroxamate Chelation | DNA Gyrase Inhibition |
| Zone Clarity (Std MHA) | Hazy / Non-existent | Hazy | Sharp / Clear |
| Zone Clarity (Low-Fe MHA) | Sharp (Reproducible) | Sharp | Sharp |
| Reproducibility (CV%) | >25% (Standard Media)<5% (Optimized) | >20% (Standard)<5% (Optimized) | <3% (Standard) |
| pH Sensitivity | High (Unstable < pH 5) | Moderate | Low |
| Light Sensitivity | Moderate | Low | Low |
Interpretation of "Weak" Activity
Literature often cites this compound as having "weak" activity [1]. This is a context-dependent observation.
-
In Iron-Rich Media: It is indeed weak because the bacteria are not iron-stressed.
-
In Infection Sites (Serum/Tissue): Iron is naturally sequestered by the host (transferrin). In these relevant biological conditions, this compound's "weak" inhibition becomes a potent competitive factor.
Optimized Protocol: Iron-Limited Disk Diffusion Assay (ILDDA)
To achieve reproducible inhibition zones, you must control the Iron Availability Index (IAI) of your assay.
Reagents & Materials
-
Agent: this compound (Purity >95%), dissolved in DMSO.
-
Control: Desferrioxamine B (DFO) disk (100 µg).
-
Medium: 2,2-bipyridyl-supplemented MHA OR Chemically Defined Medium (CDM) with <0.1 µM Fe.
-
Indicator: CAS (Chrome Azurol S) overlay (optional, for confirming chelation radius).
Step-by-Step Workflow
This protocol ensures the inhibition zone is a function of the drug, not the agar batch.
-
Media Preparation (The Critical Step):
-
Prepare standard Mueller-Hinton Agar.
-
Iron Chelation Step: Add 2,2-bipyridyl (100-200 µM) to the molten agar to sequester background iron.
-
Note: Excessive bipyridyl is toxic; titrate to find the concentration that allows bacterial growth but induces iron stress.
-
-
Inoculum Standardization:
-
Grow cultures in Iron-Limited Broth (e.g., RPMI 1640) to induce siderophore receptor expression before plating.
-
Adjust to 0.5 McFarland standard.
-
-
Application:
-
Apply this compound disks (typically 20–50 µg load).
-
Apply DFO control disk.
-
-
Incubation:
-
Incubate at 30°C–37°C (depending on strain).
-
Time: Read results at 16–18 hours. Extended incubation (>24h) allows bacteria to upregulate endogenous siderophores, causing "regrowth" inside the zone.
-
Validation Logic (Self-Check)
-
Pass: DFO Control shows a clear zone >15mm. (Confirms media is iron-limited).
-
Fail: DFO Control shows no zone. (Media has too much iron; Nannochelin results are invalid).
-
Fail: No growth on the plate background. (Bipyridyl concentration too high).
Troubleshooting Decision Tree
Use this logic flow to diagnose assay failures.
Caption: Assay Optimization Logic. Use Desferrioxamine (DFO) as a system suitability control to distinguish between iron interference and true resistance.
References
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992).[2][3] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[2][3] Production, isolation, physico-chemical and biological properties.[2][3][4][5] The Journal of Antibiotics, 45(2), 147–150.[2] [Link]
-
Kramer, J., Özkaya, Ö., & Kümmerli, R. (2020). Bacterial siderophores in community interactions and evolution. Nature Reviews Microbiology, 18, 277–290. (Mechanistic grounding for siderophore competition). [Link]
-
Clinical and Laboratory Standards Institute (CLSI). (2024). Performance Standards for Antimicrobial Disk Susceptibility Tests. (Standard reference for disk diffusion methodology). [Link]
-
Schwyn, B., & Neilands, J. B. (1987).[6] Universal chemical assay for the detection and determination of siderophores.[7] Analytical Biochemistry, 160(1), 47–56. (Basis for CAS assay and iron detection).[6][7] [Link]
Sources
- 1. Siderophores in Iron Metabolism: From Mechanism to Therapy Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. dovepress.com [dovepress.com]
- 5. Pyrronazols, metabolites from the myxobacteria Nannocystis pusilla and N. exedens, are unusual chlorinated pyrone-oxazole-pyrroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
Benchmarking Nannochelin B Cytotoxicity: A Comparative Guide for Drug Discovery Professionals
In the relentless pursuit of novel anticancer therapeutics, natural products remain a vital source of inspiration and innovation. Siderophores, iron-chelating compounds produced by microorganisms, have recently garnered attention for their potential cytotoxic activities against tumor cells. This guide provides a comprehensive framework for benchmarking the cytotoxicity of Nannochelin B, a novel citrate-hydroxamate siderophore, against established anticancer drugs. We will delve into the scientific rationale, present a robust experimental design, and offer a detailed protocol for researchers in drug development and oncology.
Introduction: The Emerging Anticancer Potential of Siderophores
While Nannochelins A, B, and C, isolated from the myxobacterium Nannocystis exedens, were initially characterized by their iron-chelating properties and weak antimicrobial activity, the broader class of siderophores is demonstrating significant promise in oncology.[1] For instance, Nocobactins NA-a and NA-b have exhibited notable cytotoxic activity against human tumor cell lines such as HSC-2, HSC-3, and HL-60.[2] This precedent provides a strong rationale for investigating the anticancer potential of this compound. The proposed mechanism for the anticancer activity of some siderophores involves the sequestration of iron, an essential element for cell proliferation, thereby inducing iron starvation and subsequent cell death in rapidly dividing cancer cells.
This guide outlines a head-to-head comparison of this compound with two widely used chemotherapeutic agents, Doxorubicin and Paclitaxel, across a panel of human cancer cell lines. Doxorubicin, an anthracycline antibiotic, functions by intercalating into DNA and inhibiting topoisomerase II, leading to cell death.[3] Paclitaxel, a taxane, disrupts microtubule function, leading to cell cycle arrest and apoptosis.[4] By benchmarking against these drugs with well-defined mechanisms of action, we can gain valuable insights into the potential potency and therapeutic window of this compound.
Experimental Design: A Roadmap for Comparative Cytotoxicity Assessment
A rigorous and well-controlled experimental design is paramount for obtaining reliable and reproducible data. The following workflow outlines the key stages for benchmarking this compound's cytotoxicity.
Figure 1: A streamlined workflow for the comparative cytotoxicity assessment of this compound.
Selection of Cancer Cell Lines
To obtain a broad understanding of this compound's potential anticancer activity, a panel of well-characterized human cancer cell lines representing different tumor types is recommended. For this guide, we propose:
-
MCF-7: A human breast adenocarcinoma cell line.
-
A549: A human lung carcinoma cell line.
-
HeLa: A human cervical cancer cell line.
These cell lines are widely used in cancer research and have well-documented responses to various chemotherapeutic agents, providing a solid basis for comparison.
Benchmark Anticancer Drugs
The selection of appropriate positive controls is crucial for validating the assay and contextualizing the results.
-
Doxorubicin: A DNA-damaging agent with broad-spectrum anticancer activity.
-
Paclitaxel: A microtubule-stabilizing agent, effective against a range of solid tumors.
Cytotoxicity Assay: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and cytotoxicity.[5][6] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[5] The amount of formazan produced is directly proportional to the number of viable cells.
Detailed Experimental Protocol: MTT Assay
The following protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of this compound and the benchmark drugs.
Materials:
-
Selected cancer cell lines (MCF-7, A549, HeLa)
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
Doxorubicin (stock solution in a suitable solvent)
-
Paclitaxel (stock solution in a suitable solvent)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells and perform a cell count.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound, Doxorubicin, and Paclitaxel in complete culture medium to achieve a range of final concentrations. A vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) should also be included.
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plates for the desired exposure time (e.g., 48 hours) at 37°C in a 5% CO2 incubator. The duration of exposure can significantly impact cytotoxicity and may need to be optimized.[7][8]
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently agitate the plates on a shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
Comparative Data Analysis and Interpretation
The primary outcome of this study will be the IC50 values of this compound, Doxorubicin, and Paclitaxel across the selected cancer cell lines. The results can be summarized in a table for easy comparison.
Table 1: Comparative Cytotoxicity (IC50 Values in µM) of this compound and Standard Anticancer Drugs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HeLa (Cervical Cancer) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Doxorubicin | ~0.05 - 2.5[9] | > 20[9] | ~2.9[9] |
| Paclitaxel | ~0.0035 - 3.5[10] | ~0.027 (120h exposure)[8] | ~0.0025 - 0.0075[11] |
Note: The IC50 values for Doxorubicin and Paclitaxel are approximate ranges reported in the literature and can vary depending on the specific experimental conditions, including exposure time.[8][9][12]
Interpretation of Results:
-
A low IC50 value for this compound would indicate high cytotoxic potency.
-
Comparing the IC50 values of this compound to those of Doxorubicin and Paclitaxel will provide a direct measure of its relative potency.
-
Differential sensitivity of the cell lines to this compound could suggest a selective mechanism of action or varying dependencies on iron metabolism among different cancer types.
Proposed Mechanism of Action and Future Directions
Based on its nature as a siderophore, the primary hypothesized mechanism of action for this compound's cytotoxicity is the induction of iron starvation in cancer cells.
Figure 2: Hypothesized mechanism of this compound-induced cytotoxicity via iron deprivation.
Future studies should aim to validate this proposed mechanism. This could involve:
-
Iron Rescue Experiments: Assessing whether the cytotoxic effects of this compound can be reversed by the addition of exogenous iron.
-
Analysis of Iron-Related Proteins: Investigating the expression levels of proteins involved in iron metabolism, such as transferrin receptor and ferritin.
-
Cell Cycle Analysis: Determining if this compound induces cell cycle arrest at a specific phase.
-
Apoptosis Assays: Confirming that cell death occurs through an apoptotic pathway using methods like Annexin V staining.
Conclusion
This guide provides a comprehensive framework for the initial cytotoxic characterization of this compound, a novel siderophore with untapped therapeutic potential. By employing a rigorous experimental design and benchmarking against well-established anticancer drugs, researchers can effectively evaluate its potency and lay the groundwork for further preclinical development. The exploration of novel mechanisms of action, such as iron deprivation, is a critical endeavor in the ongoing battle against cancer, and compounds like this compound represent a promising frontier in this search.
References
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Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992). Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties. The Journal of antibiotics, 45(2), 147–150. [Link]
-
Sakagami, H., Hashimoto, K., Suzuki, F., Ogiwara, T., Satoh, K., Ito, H., ... & Yokose, S. (2005). Cytotoxicity of nocobactins NA-a, NA-b and their ferric complexes assessed by semiempirical molecular orbital method. Anticancer research, 25(2A), 859–865. [Link]
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Al-Qubaisi, M., Rozita, R., & Yeap, S. K. (2012). Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines. Tropical Journal of Pharmaceutical Research, 11(4), 577-583. [Link]
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CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Lieberman, M. A., Patterson, M. K., & Rae, P. M. (1974). The mechanism of action of epothilones. Proceedings of the National Academy of Sciences, 71(12), 4695-4699. [Link]
-
Thorn, C. F., Oshiro, C., Marsh, S., Hernandez-Boussard, T., McLeod, H., Klein, T. E., & Altman, R. B. (2011). Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenetics and genomics, 21(7), 440. [Link]
-
Relling, M. V., & Dervieux, T. (2001). Paclitaxel pharmacokinetics and pharmacodynamics. Pharmacogenomics, 2(4), 335-343. [Link]
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Pawelek, P. D., Chehel, M., & Coulton, J. W. (2000). The N-terminal domain of the ferric enterobactin receptor, FepA, is required for its interaction with TonB. Journal of bacteriology, 182(18), 5225-5233. [Link]
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van der Helm, D., & Winkelmann, G. (1994). Hydroxamates and polycarboxylates as iron transport agents (siderophores) in fungi. In Metal ions in fungi (pp. 39-98). CRC Press. [Link]
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Richardson, D. R. (2002). Iron chelators as therapeutic agents for the treatment of cancer. Critical Reviews in Oncology/Hematology, 42(3), 267-281. [Link]
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National Center for Biotechnology Information. (n.d.). MTT assay. PubChem. Retrieved from [Link]
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Tacar, O., Sriamornsak, P., & Dass, C. R. (2013). Doxorubicin: an update on anticancer molecular action, toxicity and novel drug delivery systems. Journal of Pharmacy and Pharmacology, 65(2), 157-170. [Link]
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Weaver, B. A. (2014). How Taxol/paclitaxel kills cancer cells. Molecular biology of the cell, 25(18), 2677-2681. [Link]
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National Cancer Institute. (n.d.). NCI-60 Human Tumor Cell Lines Screen. Retrieved from [Link]
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Cree, I. A. (2011). Chemosensitivity and chemoresistance testing in cancer. In Cancer Cell Culture (pp. 247-257). Humana Press. [Link]
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ResearchGate. (n.d.). IC50 of paclitaxel in breast cancer cell lines at 570 nm. Retrieved from [Link]
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ResearchGate. (n.d.). The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Retrieved from [Link]
-
Al-Otaibi, W. A., Al-Ghamdi, H. A., Al-Malki, A. L., & Al-Ghamdi, A. A. (2020). Nanonutraceuticals: Anti-Cancer Activity and Improved Safety of Chemotherapy by Costunolide and Its Nanoformulation against Colon and Breast Cancer. Nanomaterials, 10(8), 1540. [Link]
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Paal, K., & Lock, R. B. (2001). Paclitaxel and cisplatin sensitivity of ovarian carcinoma cell lines tested with the 96-well plate clonogenic assay. Anti-cancer drugs, 12(1), 23-28. [Link]
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Georgiadis, M. S., Russell, E. K., Gazdar, A. F., & Johnson, B. E. (1997). Paclitaxel cytotoxicity against human lung cancer cell lines increases with prolonged exposure durations. Cancer, 80(11), 2177-2184. [Link]
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Ghasemi, M., Turnbull, T., & Sebastian, S. (2021). The MTT assay: A versatile and reliable tool for in vitro cytotoxicity assessment. International Journal of Molecular Sciences, 22(12), 6449. [Link]
-
Lund, J., Jensen, B., & Fichtner, I. (2014). In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics, 6(4), 594-610. [Link]
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Srichairatanakool, S., Ounjaijean, S., Thephinlap, C., Khansuwan, U., Phisalphong, C., & Fucharoen, S. (2009). Iron-chelating and anti-cancer activities of mangiferin, a major component of mango peels. Journal of medicinal food, 12(1), 123-130. [Link]
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National Center for Biotechnology Information. (n.d.). Doxorubicin. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Paclitaxel. PubChem. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Nannochelin B
This guide provides essential safety and logistical information for the proper disposal of Nannochelin B, a citrate-hydroxamate siderophore. As researchers and professionals in drug development, it is our responsibility to not only advance scientific discovery but also to ensure the safety of our laboratories and the environment. This document is structured to provide a deep, technically-grounded understanding of the necessary disposal procedures, moving beyond a simple checklist to explain the rationale behind each step.
Understanding this compound: A Profile
| Property | Information | Source |
| Chemical Class | Citrate-hydroxamate Siderophore | [1] |
| Origin | Isolated from Nannocystis exedens | [1] |
| Known Biological Activity | Weak growth-inhibitory activity against some bacteria and fungi | [1] |
| Potential Hazards | While specific data is unavailable, its biological activity suggests it should be handled as a potentially bioactive compound. Similar compounds can have toxic properties. | Inferred |
The Core Principle: Risk Assessment and Cautious Handling
Given the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to its handling and disposal is paramount. The foundational step is to conduct a thorough risk assessment within the context of your institution's environmental health and safety (EHS) guidelines.[3]
It is crucial to consult with your institution's EHS or equivalent safety office before initiating any disposal procedures for this compound.
The following procedural guidance is based on established best practices for laboratory chemical waste disposal and should be adapted to comply with your local and institutional regulations.
Step-by-Step Disposal Protocol for this compound
This protocol is designed to ensure the safe and compliant disposal of this compound waste, encompassing both solid and liquid forms.
Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Safety Goggles: To protect against splashes.
-
Lab Coat: To prevent contamination of personal clothing.
-
Gloves: Nitrile gloves are recommended. Change them immediately if they become contaminated.
A cardinal rule of chemical waste management is to never mix different types of waste. Co-mingling of chemicals can lead to unforeseen reactions, creating a more hazardous substance.
-
This compound waste must be collected in a dedicated and clearly labeled waste container. [4]
-
Do not mix this compound waste with solvents, acids, bases, or other chemical waste streams.
Proper containerization is essential to prevent leaks and spills.[5][6]
-
For Solid Waste (e.g., contaminated filter paper, gloves, weigh boats):
-
Place in a clearly labeled, leak-proof plastic bag or a designated solid waste container.
-
-
For Liquid Waste (e.g., solutions containing this compound):
-
Use a dedicated, leak-proof, and chemically compatible container with a secure screw-top cap. Glass or high-density polyethylene (HDPE) bottles are generally suitable.
-
Leave at least 10% headspace in the container to allow for expansion.[6]
-
Accurate labeling is a critical safety and compliance measure.[4][5] Your institution's EHS office will provide specific labeling requirements. Generally, the label should include:
-
The words "Hazardous Waste".[6]
-
The full chemical name: "this compound".
-
The concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
-
Any known hazard characteristics (in the case of this compound, "Bioactive Compound" would be a prudent addition).
Waste should be stored in a designated satellite accumulation area within the laboratory.[6]
-
The storage area should be secure and away from general laboratory traffic.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Do not store large quantities of waste in the lab. Arrange for regular pickups with your EHS office.
Spill Management
In the event of a spill of this compound:
-
Alert personnel in the immediate area.
-
Don appropriate PPE.
-
Contain the spill using an appropriate absorbent material (e.g., chemical spill pads or vermiculite).
-
Clean the area from the outside in, using a decontaminating solution if recommended by your EHS office.
-
Collect all contaminated materials in a designated hazardous waste container and label it accordingly.
-
Report the spill to your laboratory supervisor and EHS office.
Decision-Making Workflow for this compound Disposal
The following diagram illustrates the logical flow for ensuring the proper disposal of this compound.
Caption: Decision workflow for the safe and compliant disposal of this compound.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of laboratory chemicals like this compound is a fundamental aspect of responsible scientific practice. By adhering to the principles of risk assessment, cautious handling, and strict adherence to institutional and regulatory guidelines, we can ensure the safety of our personnel and the protection of our environment. Always prioritize consultation with your institution's environmental health and safety experts to ensure full compliance and the highest standards of laboratory safety.
References
-
The Disposal of Laboratory Waste - University of Reading. Available at: [Link]
-
What is the Procedure for Microbiological Waste Disposal? - Maine Labpack. Available at: [Link]
-
Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed. Available at: [Link]
-
Siderophores as tools and treatments - PMC - NIH. Available at: [Link]
-
REACH guidance documents - ECHA - European Union. Available at: [Link]
-
Laboratory Waste Disposal Handbook - University of Essex. Available at: [Link]
-
Disposal/Hazardous waste - Fitreach. Available at: [Link]
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. Available at: [Link]
-
Disposal of Laboratory Wastes (GUIDANCE) | Current Staff - University of St Andrews. Available at: [Link]
-
Need to dispose chemicals - HSE. Available at: [Link]
-
Guidance on Information Requirements and Chemical Safety Assessment - ECHA. Available at: [Link]
-
Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety. Available at: [Link]
Sources
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Siderophores as tools and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reading.ac.uk [reading.ac.uk]
- 4. Disposal/Hazardous waste | Fitreach [fitreach.eu]
- 5. mainelabpack.com [mainelabpack.com]
- 6. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Personal protective equipment for handling Nannochelin B
Executive Summary: The Dual-Risk Profile
Nannochelin B is a citrate-hydroxamate siderophore isolated from the myxobacterium Nannocystis exedens.[1] While often categorized primarily as an iron-chelating research reagent, it presents a dual-risk profile that demands a specific operational protocol:
-
Biological Uncertainty (The Safety Risk): As a microbial secondary metabolite, this compound possesses biological activity (weak antimicrobial properties).[1] Like many research-grade natural products, its mammalian toxicity profile is not fully characterized. Therefore, it must be handled under Universal Precautions for bioactive compounds of unknown toxicity.
-
Metal Affinity (The Scientific Risk): this compound has an extremely high affinity for Fe(III). Inadequate PPE or poor handling techniques can introduce trace environmental iron (e.g., from skin, dust, or non-trace-metal-grade solvents), irreversibly saturating the molecule and rendering your experimental data void before you begin.
This guide synthesizes personnel protection with experimental integrity.
Risk Assessment & PPE Selection
Core Directive: Treat this compound as a Potent Compound (Band 3) until specific toxicology data proves otherwise. This approach buffers against potential sensitization or unknown chronic toxicity.
PPE Selection Matrix
The following table outlines the required protective equipment based on the operational state of the substance.
| Operational State | Primary Hazard | Respiratory Protection | Dermal Protection | Eye Protection |
| Dry Powder (Weighing) | Inhalation of particulates; Electrostatic dispersion | N95/P100 (if outside hood) or Fume Hood Sash at working height | Double Nitrile Gloves (Outer glove changed immediately if contaminated) | Chemical Safety Goggles (prevent particulate entry) |
| Solubilized (DMSO/MeOH) | Dermal absorption; Solvent-mediated permeation | Fume Hood (Standard airflow) | Laminate/Barrier Gloves (or Double Nitrile with frequent changes) | Safety Glasses with Side Shields |
| Dilute Aqueous Solution | Aerosol generation; Splash | Surgical Mask (Standard Lab) | Single Nitrile Gloves | Safety Glasses |
Expert Insight: Why Double Glove? this compound is frequently solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent penetrant enhancer that can carry dissolved solutes through standard nitrile gloves and intact skin into the bloodstream. When handling stock solutions (>10 mM), standard nitrile provides insufficient breakthrough time.
Engineering Controls & Containment
The "Hood vs. Cabinet" Decision A common error in handling microbial metabolites is assuming they require a Biological Safety Cabinet (BSC).
-
Use a Chemical Fume Hood when handling purified this compound powder or solvent stocks. The primary risks are chemical inhalation and solvent vapors.
-
Use a Class II BSC only if you are culturing Nannocystis exedens to extract the compound yourself.
Operational Protocol: Solubilization & Handling
The following workflow is designed to minimize static discharge (which scatters the expensive compound) and prevent iron contamination.
Workflow Visualization
Figure 1: Optimized workflow for solubilizing this compound to prevent degradation and loss.
Step-by-Step Methodology
-
Thermal Equilibration: Remove the product vial from -20°C storage. Do not open until it reaches room temperature (approx. 20 mins).
-
Reasoning: Opening a cold vial introduces condensation. Water promotes hydrolysis and introduces environmental iron.
-
-
Static Control: Microbial siderophores are often lyophilized into "fluffy" powders that are highly electrostatic. Pass an anti-static gun over the vial before opening.
-
Weighing: Use a plastic or ceramic spatula .
-
Reasoning: Metal spatulas can leach trace iron ions, which this compound will chelate immediately, altering its effective concentration.
-
-
Solubilization: Dissolve in anhydrous DMSO. If sonication is required, use a water bath sonicator rather than a probe to avoid aerosolization.
Waste Disposal & Deactivation
Disposal protocols often confuse researchers because the compound originates from a bacterium. However, once purified, it is a chemical agent , not a biohazard.
Disposal Decision Tree
Figure 2: Classification logic for this compound waste streams.
Deactivation Protocol for Spills:
-
Isolate: Mark the area.[2]
-
Absorb: Cover liquid spills with absorbent pads.
-
Clean: Clean the surface with 10% bleach followed by 70% ethanol.
-
Note: While this compound is not a virus, the bleach oxidizes the structure, breaking the siderophore functionality and aiding in chemical degradation.
-
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
Kunze, B., Trowitzsch-Kienast, W., Höfle, G., & Reichenbach, H. (1992).[1] Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria).[1] The Journal of Antibiotics, 45(2), 147–150.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. [Link]
-
Centers for Disease Control and Prevention (CDC). (2020). Biosafety in Microbiological and Biomedical Laboratories (BMBL) 6th Edition. [Link]
Sources
- 1. Nannochelins A, B and C, new iron-chelating compounds from Nannocystis exedens (myxobacteria). Production, isolation, physico-chemical and biological properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Toxicological evaluation of microbial secondary metabolites in the context of European active substance approval for plant protection products - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
